Acetophenone, 4'-(4-methyl-1-piperazinyl)-
Description
The exact mass of the compound Acetophenone, 4'-(4-methyl-1-piperazinyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetophenone, 4'-(4-methyl-1-piperazinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone, 4'-(4-methyl-1-piperazinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)12-3-5-13(6-4-12)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIZGAMYKHTLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181152 | |
| Record name | Acetophenone, 4'-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26586-55-0 | |
| Record name | 1-[4-(4-Methyl-1-piperazinyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26586-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methyl-1-piperazinyl)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026586550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26586-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone, 4'-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-METHYL-1-PIPERAZINYL)ACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D5R2K46S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Acetophenone, 4'-(4-methyl-1-piperazinyl)- (CAS Number: 26586-55-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Acetophenone, 4'-(4-methyl-1-piperazinyl)-, a synthetic organic compound with the CAS number 26586-55-0. This document details its physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores the existing, albeit limited, research on its biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and summarizing key data in a structured format.
Introduction
Acetophenone, 4'-(4-methyl-1-piperazinyl)- is a derivative of acetophenone featuring a 4-methyl-1-piperazinyl substituent at the para position of the phenyl ring. The incorporation of the piperazine moiety, a common pharmacophore in medicinal chemistry, suggests its potential for biological activity. Piperazine and its derivatives are known to be present in a wide array of clinically used drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, antianginal, and anticancer effects. The acetophenone scaffold itself is also a versatile building block in organic synthesis. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of Acetophenone, 4'-(4-methyl-1-piperazinyl)- is presented below.
| Property | Value |
| CAS Number | 26586-55-0[1] |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone[1] |
| Synonyms | p-(4-Methylpiperazino)-acetophenone, 4'-(4-Methyl-1-piperazinyl)acetophenone, Ethanone, 1-[4-(4-methyl-1-piperazinyl)phenyl]-[1] |
| Appearance | Crystalline solid |
| Melting Point | Not consistently reported |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents like DMSO and chloroform. |
| ¹H NMR (CDCl₃) | Signals corresponding to the methyl protons of the acetyl group, the methyl protons on the piperazine ring, the methylene protons of the piperazine ring, and two distinct doublets for the para-substituted aromatic protons are expected. |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, aromatic carbons, piperazine ring carbons, and the two methyl carbons are expected. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 219.1497. |
Synthesis and Characterization
The primary synthetic route to Acetophenone, 4'-(4-methyl-1-piperazinyl)- is through a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis
Reaction: 4-Fluoroacetophenone with 1-methylpiperazine.
Materials:
-
4-Fluoroacetophenone
-
1-Methylpiperazine
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (50% aqueous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoroacetophenone and an excess of 1-methylpiperazine in dimethyl sulfoxide.
-
Heat the reaction mixture under reflux with constant stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a large volume of cold deionized water.
-
Basify the aqueous solution with a 50% aqueous sodium hydroxide solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water to remove any residual salts and impurities.
-
Dry the product under vacuum to yield Acetophenone, 4'-(4-methyl-1-piperazinyl)- as a solid.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Experimental Protocol: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 300 or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 75 or 125 MHz.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable method for this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Key expected peaks include the C=O stretch of the ketone and C-N stretching vibrations.
Biological Activities and Potential Applications
While extensive biological data for Acetophenone, 4'-(4-methyl-1-piperazinyl)- is not yet available in the public domain, the chemical scaffold suggests potential therapeutic applications. The piperazine moiety is a well-established pharmacophore known to interact with various biological targets.
Potential Anticancer Activity
Derivatives of piperazine-substituted acetophenones have been investigated for their anticancer properties. Research on related acetophenone/piperazin-2-one hybrids has indicated a mechanism of action involving the induction of DNA damage.[2] This leads to the accumulation of γH2AX and p53, key proteins in the DNA damage response pathway.[2] Furthermore, these derivatives have been shown to reduce the phosphorylation of p38 and the expression of HSP70, which are involved in cell stress responses and DNA damage repair.[2] This cascade of events can lead to cell cycle arrest in the S/G2 phase and ultimately, apoptosis of cancer cells.[2]
While these findings are for structurally related compounds, they provide a strong rationale for investigating the anticancer potential of Acetophenone, 4'-(4-methyl-1-piperazinyl)-.
Potential Signaling Pathway in Cancer
Caption: Hypothesized anticancer mechanism of action.
Potential Antimicrobial Activity
Experimental Workflows
Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and characterization.
Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer screening.
Conclusion and Future Directions
Acetophenone, 4'-(4-methyl-1-piperazinyl)- is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While current research on this specific molecule is limited, studies on closely related analogs indicate promising avenues for investigation, particularly in the fields of oncology and infectious diseases.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a broad panel of cancer cell lines and microbial strains to determine its spectrum of activity and potency (IC₅₀ and MIC values).
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity and to develop lead compounds for further preclinical development.
This technical guide provides a solid foundation for initiating such research endeavors. The detailed protocols and summarized data are intended to streamline the initial phases of investigation into the therapeutic potential of Acetophenone, 4'-(4-methyl-1-piperazinyl)-.
References
- 1. Acetophenone, 4’-(4-methyl-1-piperazinyl)- | SIELC Technologies [sielc.com]
- 2. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Piperazine? [synapse.patsnap.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4'-(4-methyl-1-piperazinyl)acetophenone
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure elucidation of 4'-(4-methyl-1-piperazinyl)acetophenone, a heterocyclic compound of interest in pharmaceutical research. This document outlines the spectroscopic data, experimental protocols, and logical workflow employed to confirm the molecule's chemical structure, offering a valuable resource for professionals in the fields of analytical chemistry, organic synthesis, and drug discovery.
Molecular Structure and Properties
4'-(4-methyl-1-piperazinyl)acetophenone possesses the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.30 g/mol . The structure features an acetophenone core substituted at the 4-position with a 4-methylpiperazinyl group. This substitution pattern is key to its chemical and biological properties.
Spectroscopic Data Analysis
The structural confirmation of 4'-(4-methyl-1-piperazinyl)acetophenone is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The quantitative data obtained from these analyses are summarized below.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule. The following table summarizes the key ¹H NMR spectral data.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.88 | Doublet | 2H | Ar-H (ortho to C=O) |
| 6.89 | Doublet | 2H | Ar-H (ortho to piperazine) |
| 3.38 | Triplet | 4H | -CH₂- (piperazine, adjacent to Ar) |
| 2.56 | Triplet | 4H | -CH₂- (piperazine, adjacent to N-CH₃) |
| 2.51 | Singlet | 3H | -COCH₃ |
| 2.35 | Singlet | 3H | -NCH₃ |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy identifies the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 196.5 | C=O |
| 154.9 | Ar-C (para to C=O) |
| 130.4 | Ar-CH (ortho to C=O) |
| 126.9 | Ar-C (ipso to C=O) |
| 113.6 | Ar-CH (ortho to piperazine) |
| 54.8 | -CH₂- (piperazine, adjacent to N-CH₃) |
| 47.9 | -CH₂- (piperazine, adjacent to Ar) |
| 46.0 | -NCH₃ |
| 26.2 | -COCH₃ |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A low-resolution mass spectrum shows a peak for the protonated molecule [M+H]⁺ at m/z 219.1, which is consistent with the compound's molecular weight of 218.29 g/mol .[1]
| m/z | Proposed Fragment |
| 218 | [M]⁺ (Molecular Ion) |
| 203 | [M - CH₃]⁺ |
| 175 | [M - COCH₃]⁺ |
| 147 | [M - N(CH₃)CH₂CH₂]⁺ |
| 70 | [CH₂=N(CH₃)CH₂CH₂]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show a strong absorption band for the C=O (carbonyl) stretch of the ketone group, typically in the 1670-1690 cm⁻¹ range.[1] Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-N stretching vibrations from the piperazine ring.[1]
| Wavenumber (cm⁻¹) | Functional Group |
| ~1675 | C=O (Ketone) |
| ~3050 | Aromatic C-H Stretch |
| ~2950-2800 | Aliphatic C-H Stretch |
| ~1280 | C-N Stretch |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of 4'-(4-methyl-1-piperazinyl)acetophenone is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse width: 45-60 degrees
-
Proton decoupling is employed to simplify the spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source is used.
-
ESI-MS Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Drying gas flow: 5-10 L/min
-
Drying gas temperature: 300-350 °C
-
-
EI-MS Parameters:
-
Ionization energy: 70 eV
-
Source temperature: 200-250 °C
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Visualization of Elucidation Workflow and Biological Pathway
The following diagrams illustrate the logical flow of the structure elucidation process and a relevant biological signaling pathway where this class of compounds may have an impact.
Conclusion
The comprehensive analysis of spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides unequivocal evidence for the structure of 4'-(4-methyl-1-piperazinyl)acetophenone. The detailed experimental protocols and logical workflow presented herein serve as a robust guide for researchers engaged in the synthesis, characterization, and development of novel chemical entities. The potential interaction of such compounds with key biological pathways, such as the tyrosinase signaling cascade, highlights the importance of thorough structural elucidation in modern drug discovery.
References
Spectroscopic Profile of 4'-(4-methyl-1-piperazinyl)-acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 4'-(4-methyl-1-piperazinyl)-acetophenone, a molecule of interest in medicinal chemistry and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Compound Identification
| IUPAC Name | 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone |
| Synonyms | p-(4-Methylpiperazino)acetophenone, 4'-(4-Methyl-1-piperazinyl)acetophenone |
| CAS Number | 26586-55-0 |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectral Data of 4'-(4-methyl-1-piperazinyl)-acetophenone
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (Ha) | 7.86 | Doublet | 2H |
| Aromatic Protons (Hb) | 6.87 | Doublet | 2H |
| Piperazine Protons (-CH₂-N-Ar) | 3.36 | Triplet | 4H |
| Piperazine Protons (-CH₂-N-CH₃) | 2.54 | Triplet | 4H |
| Acetyl Protons (-COCH₃) | 2.51 | Singlet | 3H |
| N-Methyl Protons (-NCH₃) | 2.34 | Singlet | 3H |
Note: Chemical shifts may vary slightly depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Spectral Data of 4'-(4-methyl-1-piperazinyl)-acetophenone
| Assignment | Chemical Shift (δ, ppm) |
| C=O | 196.5 |
| C-N (Aromatic) | 154.0 |
| C-C=O (Aromatic) | 129.9 |
| CH (Aromatic) | 129.8 |
| CH (Aromatic) | 113.5 |
| CH₂ (Piperazine, C3/C5) | 54.9 |
| CH₂ (Piperazine, C2/C6) | 47.7 |
| N-CH₃ | 46.0 |
| CO-CH₃ | 26.1 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 4'-(4-methyl-1-piperazinyl)-acetophenone is expected to show characteristic absorption bands for its ketone and amine functionalities. A prominent feature is the strong absorption band corresponding to the C=O (carbonyl) stretch of the ketone group, which typically appears in the range of 1670-1690 cm⁻¹.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3000 | Aromatic C-H Stretch | Medium |
| ~2940-2800 | Aliphatic C-H Stretch | Medium-Strong |
| ~1675 | C=O Stretch (Ketone) | Strong |
| ~1600, ~1520 | Aromatic C=C Stretch | Medium |
| ~1230 | C-N Stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For 4'-(4-methyl-1-piperazinyl)-acetophenone, a low-resolution mass spectrum is expected to show a peak for the protonated molecule [M+H]⁺ at an m/z of approximately 219.1, which is consistent with the compound's molecular weight of 218.29 g/mol .[1]
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 219.1 | [M+H]⁺ |
| 218 | [M]⁺ |
| 203 | [M-CH₃]⁺ |
| 146 | [M-C₄H₉N]⁺ |
| 70 | [C₄H₈N]⁺ |
Experimental Protocols
A general workflow for the spectroscopic analysis of a compound like 4'-(4-methyl-1-piperazinyl)-acetophenone is outlined below.
References
Technical Guide: Solubility of 4'-(4-methyl-1-piperazinyl)acetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(4-methyl-1-piperazinyl)acetophenone is an organic compound featuring an acetophenone core substituted with a 4-methylpiperazinyl group. The presence of the piperazine ring, a common pharmacophore in medicinal chemistry, can influence the molecule's physicochemical properties, including its solubility. The piperazine moiety is known to potentially enhance aqueous solubility and provides a site for further chemical modifications. This document provides a technical overview of the known solubility profile of 4'-(4-methyl-1-piperazinyl)acetophenone in various organic solvents and furnishes detailed experimental protocols for its determination.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| CAS Number | 26586-55-0 |
| LogP (Predicted) | 1.42 |
Note: The LogP value of 1.42 suggests moderate lipophilicity, indicating that the compound will have some affinity for both lipid and aqueous environments.[1]
Solubility Profile
Quantitative solubility data for 4'-(4-methyl-1-piperazinyl)acetophenone in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative solubility can be inferred from solvents used in its synthesis and characterization.
| Solvent | Relative Polarity | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Soluble[2] | Data Not Available |
| Chloroform (CDCl₃) | 0.259 (for non-deuterated) | Soluble[1] | Data Not Available |
| Dimethylformamide (DMF) | 0.386 | Likely Soluble | Data Not Available |
| Tetrahydrofuran (THF) | 0.207 | Likely Soluble | Data Not Available |
| Ethanol | 0.654 | Data Not Available | Data Not Available |
| Methanol | 0.762 | Data Not Available | Data Not Available |
| Acetonitrile | 0.460 | Data Not Available | Data Not Available |
| Toluene | 0.099 | Data Not Available | Data Not Available |
| Hexane | 0.009 | Data Not Available | Data Not Available |
Note: The compound's use in synthesis with DMSO and in NMR studies with deuterated chloroform are strong indicators of its solubility in these solvents.[1][2] A copolymer resin derived from the related 4-methyl acetophenone was reported to be soluble in DMF, THF, and DMSO.[3]
Experimental Protocols for Solubility Determination
To ascertain the quantitative solubility of 4'-(4-methyl-1-piperazinyl)acetophenone, a standardized experimental protocol should be followed. The following details a robust method for this determination.
Materials and Equipment
-
4'-(4-methyl-1-piperazinyl)acetophenone (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker or orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
Gravimetric Method (for high solubility)
-
Preparation: Add a precisely weighed amount of the solvent (e.g., 2 mL) to a pre-weighed vial.
-
Saturation: Add small, weighed portions of 4'-(4-methyl-1-piperazinyl)acetophenone to the vial. After each addition, cap the vial and shake vigorously at a constant temperature (e.g., 25°C) until the solid is fully dissolved.
-
Equilibrium: Continue adding the compound until a small amount of undissolved solid remains, indicating that a saturated solution has been formed.
-
Incubation: Place the vial in a thermostatic shaker for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vial to pellet the excess solid.
-
Analysis: Carefully remove a known volume of the supernatant, transfer it to a pre-weighed container, and evaporate the solvent. Weigh the residue.
-
Calculation: The solubility is calculated based on the mass of the dissolved solid per volume of the solvent.
HPLC-Based Method (for low to moderate solubility)
-
Preparation of Saturated Solution:
-
Add an excess amount of 4'-(4-methyl-1-piperazinyl)acetophenone to a vial containing a known volume of the chosen organic solvent (e.g., 2 mL).
-
Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vials to stand until the excess solid has settled.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
-
Dilution:
-
Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable.[1][4] The mobile phase could consist of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid.[4]
-
Quantify the concentration of the compound by comparing the peak area to a pre-established calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at that temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the HPLC-based protocol for determining the solubility of 4'-(4-methyl-1-piperazinyl)acetophenone.
Caption: Experimental workflow for HPLC-based solubility determination.
References
The Multifaceted Role of Acetophenone Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone, a simple aromatic ketone, and its derivatives represent a versatile scaffold in medicinal chemistry, serving as crucial building blocks for the synthesis of a wide array of bioactive molecules.[1][2] The inherent chemical reactivity of the acetophenone core, characterized by a reactive ketone group and an aromatic ring amenable to substitution, allows for extensive structural modifications to modulate pharmacological properties.[3][4] This adaptability has led to the development of acetophenone derivatives with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[5][6] This technical guide provides an in-depth review of the recent advancements in the medicinal chemistry of acetophenone derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of Bioactive Acetophenone Derivatives
The synthesis of many biologically active acetophenone derivatives, particularly chalcones, often employs the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.[7][8][9]
Experimental Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of chalcones from acetophenone derivatives.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10-40%) or solid NaOH
-
Mortar and pestle (for solvent-free conditions)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure (Solvent-based): [8][10]
-
Dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the NaOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for a specified period (e.g., 4-24 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.
Procedure (Solvent-free): [11][12]
-
Grind the substituted acetophenone with one equivalent of solid sodium hydroxide and the substituted benzaldehyde in a mortar and pestle for approximately 10 minutes.
-
The reaction mixture will typically form a paste.
-
Isolate the chalcone by suction filtration after washing with water.
-
If necessary, recrystallize the crude product from 95% ethanol to remove impurities.
Anticancer Activity of Acetophenone Derivatives
Acetophenone derivatives, especially chalcones, have demonstrated significant potential as anticancer agents by targeting various signaling pathways and cellular processes involved in cancer progression.[13][14]
Quantitative Data: Anticancer Activity
| Compound Class | Derivative Example | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |
| Chalcone-based 4-Nitroacetophenones | NCH-2 | H1299, MCF-7, HepG2, K562 | 4.5, 6.2, 2.7, 4.9 | [11][15] |
| NCH-4 | H1299, MCF-7, HepG2, K562 | 11.4, 15.7, 4.1, 8.6 | [11][15] | |
| NCH-10 | H1299, MCF-7, HepG2, K562 | 9.8, 4.3, 3.8, 14.6 | [11][15] | |
| Chalcone-oxadiazole hybrids | Representative Compound | Leukemia cells | 0.32–11.0 | [13] |
| Chalcone-imidazole hybrids | Representative Compound | HCT116, MCF-7, 143B | 1.123–20.134 | [13] |
| 4'-aminoacetophenone chalcones | 3d, 3f, 3g, 3o, 3p, 3q, 3u, 3v, 3x | Glioblastoma stem cells | < 10 | [16] |
| Azomethine derivatives | HL7 | - | 43.9 (EC50, µg/mL) for protease inhibition | [7] |
Signaling Pathways in Anticancer Activity
1. EGFR Tyrosine Kinase Inhibition:
Several chalcone derivatives derived from acetophenones have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.[3][11] Overexpression and hyperactivity of EGFR are common in many cancers, leading to uncontrolled cell proliferation and survival.[3] Inhibition of EGFR's kinase activity blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, ultimately leading to apoptosis of cancer cells.[3][17]
2. Proteasome Inhibition:
Certain acetophenone derivatives have been shown to inhibit the proteasome, a cellular machinery responsible for degrading ubiquitinated proteins.[18] In cancer cells, which often have high rates of protein turnover, proteasome inhibition leads to the accumulation of misfolded and regulatory proteins, triggering apoptosis.[18]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[19][20][21]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
Acetophenone derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Treat the cells with various concentrations of the acetophenone derivatives and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity of Acetophenone Derivatives
Acetophenone derivatives have shown promising anti-inflammatory properties, primarily by modulating key signaling pathways such as MAPK and NF-κB.[1][10][22]
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Derivative Example | Animal Model/Assay | Inhibition of Edema (%) | Reference(s) |
| Benzylideneacetophenone | JC3 dimer (10 mg/kg) | Carrageenan/kaolin-induced knee arthritis in rats | Significant reduction in arthritic symptoms | [1][10] |
| Flavone glycoside | Selagin-7-O-(6″-O-Acetyl-)-β-D-glucoside (20 mg/kg) | Carrageenan-induced rat paw edema | Significant, higher than indomethacin | [23] |
| Daphne oleoides crude extract | Low dose | Carrageenan-induced paw edema (at 5h) | 19.0 | [12] |
| High dose | Carrageenan-induced paw edema (at 5h) | 39.4 | [12] |
Signaling Pathways in Anti-inflammatory Activity
MAPK and NF-κB Pathway Inhibition:
Benzylideneacetophenone derivatives have been found to exert their anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][10][22] These pathways are crucial in regulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. By inhibiting the phosphorylation of MAPK proteins (p38, ERK, JNK) and preventing the degradation of IκBα, these compounds block the nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[22][24][25]
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds in acute inflammation.[13][26][27][28]
Materials:
-
Rats (e.g., Wistar or Sprague-Dawley)
-
Carrageenan solution (1% in saline)
-
Acetophenone derivative (test compound)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital caliper
-
Syringes and needles
-
Divide the rats into groups: control, standard drug, and test compound groups (at different doses).
-
Administer the test compound or standard drug to the respective groups (e.g., orally or intraperitoneally) 30-60 minutes before inducing inflammation. The control group receives the vehicle.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Edema in Control - Edema in Treated) / Edema in Control] x 100.
Antimicrobial Activity of Acetophenone Derivatives
Acetophenone derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi.[8][29][30]
Quantitative Data: Antimicrobial Activity
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL or µM) | Reference(s) |
| Acetophenones | Cyclohexylacetophenone | Mycobacteria | 246 µM | [29] |
| Piperidinoacetophenone | Mycobacteria | 246 µM | [29] | |
| Isomeric Chalcones | Chalcone 1 & 2 | S. aureus, E. coli | ≥1024 | [19] |
| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | - | Gram-positive bacteria | Broad activity | [8] |
| Acetophenone Schiff Bases | - | Gram-negative and Gram-positive bacteria | Varied activity | [30] |
Experimental Protocol: Microbroth Dilution Method for MIC Determination
The microbroth dilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][22][24][31]
Materials:
-
Bacterial strains
-
Sterile 96-well microtiter plates
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Acetophenone derivatives (test compounds)
-
Standard antibiotic
-
Spectrophotometer or microplate reader
-
Prepare a stock solution of the acetophenone derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the absorbance can be measured using a microplate reader.
α-Glucosidase Inhibitory Activity of Acetophenone Derivatives
Certain acetophenone derivatives have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.[32]
Quantitative Data: α-Glucosidase Inhibitory Activity
| Compound Class | Derivative Example | IC50 (µM) | Reference(s) |
| Benzonate derivatives of acetophenone | 7u | 32-fold more active than acarbose | [32] |
| Dihydroquinazoline 3-oxides | 3c | 1.04 ± 0.03 | [33] |
| 3l | 0.92 ± 0.01 | [33] | |
| 3p | 0.78 ± 0.05 | [33] | |
| Various scaffolds | Compound 44 | 9.99 ± 0.43 | [31] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.[1][33][34][35]
Materials:
-
α-Glucosidase enzyme (from yeast or rat intestine)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Phosphate buffer (pH 6.8)
-
Acetophenone derivatives (test compounds)
-
Acarbose (standard inhibitor)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
-
In a 96-well plate, add the phosphate buffer, the α-glucosidase enzyme solution, and different concentrations of the acetophenone derivative.
-
Pre-incubate the mixture at 37 °C for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37 °C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.
Conclusion
The acetophenone scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The ease of synthesis and the ability to introduce a wide variety of substituents have enabled the development of derivatives with potent and selective activities against a range of diseases. The exploration of their mechanisms of action, particularly their interactions with key signaling pathways, continues to provide valuable insights for rational drug design. The data and protocols presented in this guide underscore the significant and ongoing contributions of acetophenone derivatives to the field of medicinal chemistry and highlight their potential for future drug development endeavors.
References
- 1. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Derivatives: Promising Starting Points for Drug Design [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protective Effects of Isoliquiritigenin and Licochalcone B on the Immunotoxicity of BDE-47: Antioxidant Effects Based on the Activation of the Nrf2 Pathway and Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Acetophenones with selective antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its structural versatility and favorable physicochemical properties have made it a privileged scaffold in the design of a vast array of therapeutic agents. This technical guide delves into the core pharmacophoric features of piperazine derivatives across various therapeutic classes, providing a comprehensive overview of their structure-activity relationships (SAR), quantitative data, and the experimental protocols used for their evaluation.
Core Pharmacophoric Features of the Piperazine Scaffold
The piperazine moiety itself offers several key pharmacophoric features that contribute to its prevalence in drug design:
-
Two Basic Nitrogen Atoms: The two nitrogen atoms of the piperazine ring are typically basic, with pKa values that allow them to be protonated at physiological pH. This positive charge is crucial for forming ionic interactions with acidic residues in target proteins, such as aspartate or glutamate. This feature is a common element in the pharmacophores of many piperazine-containing drugs.
-
Hydrogen Bond Acceptors: The nitrogen atoms can also act as hydrogen bond acceptors, interacting with hydrogen bond donors on the receptor.
-
Conformational Flexibility: The piperazine ring can adopt various conformations, most commonly a chair conformation. This flexibility allows the substituents on the nitrogen atoms to be oriented in different spatial arrangements, enabling a fine-tuning of the molecule's fit within a binding pocket.
-
Hydrophobic Regions: The ethylene bridges of the piperazine ring provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar regions of the target.
-
Scaffold for Diverse Substitutions: The two nitrogen atoms provide convenient points for the introduction of a wide variety of substituents without creating chiral centers at the attachment points. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Piperazine Derivatives as Neurological Agents: Targeting Dopamine D2 and Serotonin 5-HT2A Receptors
Arylpiperazine derivatives are a prominent class of compounds targeting dopamine D2 and serotonin 5-HT2A receptors, which are crucial in the treatment of neuropsychiatric disorders like schizophrenia.
Pharmacophore Model for D2/5-HT2A Receptor Antagonists
A general pharmacophore model for arylpiperazine-based D2 and 5-HT2A antagonists includes the following key features:
-
A Basic Nitrogen Atom: One of the piperazine nitrogens (N1) is typically protonated and forms a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of both D2 and 5-HT2A receptors.
-
An Aromatic Moiety: An aromatic group (e.g., a phenyl, pyridyl, or pyrimidyl ring) is attached to the other piperazine nitrogen (N4). This aromatic ring engages in hydrophobic and/or π-π stacking interactions within a hydrophobic pocket of the receptor.
-
A Linker: A flexible linker of optimal length connects the piperazine core to another structural element.
-
A Distal Aromatic or Heterocyclic System: This terminal moiety often interacts with an accessory binding pocket, contributing to affinity and selectivity.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of representative arylpiperazine derivatives for dopamine D2 and serotonin 5-HT2A receptors.
| Compound | R1 | R2 | D2 Ki (nM) | 5-HT2A Ki (nM) |
| Aripiprazole | 2,3-dichlorophenyl | 4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy | 0.34 | 3.4 |
| Olanzapine | 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine | - | 1.9 | 4.2 |
| Risperidone | 4-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-3-methyl-2,6-diazabicyclo[4.4.0]deca-1,3,5-trien-7-one | - | 3.8 | 0.16 |
| Quetiapine | 2-(2-(4-(dibenzo[b,f][1][3]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol | - | 31 | 11 |
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity of test compounds to the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Haloperidol (a known D2 antagonist for determining non-specific binding).
-
Test compounds (piperazine derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations or buffer (for total binding).
-
50 µL of haloperidol (10 µM final concentration) for non-specific binding.
-
50 µL of [3H]-Spiperone (at a concentration near its Kd).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Caption: General workflow for a radioligand binding assay.
Piperazine Derivatives as Anticancer Agents
The piperazine scaffold is also a key component in a number of anticancer drugs, where it contributes to targeting various cancer-related proteins and pathways.
Pharmacophore Features in Anticancer Piperazines
The pharmacophoric roles of the piperazine ring in anticancer agents are diverse and depend on the specific target. Common features include:
-
Solubilizing Group: The basic nitrogens of the piperazine can be protonated, increasing the water solubility of the drug, which is often a desirable property for administration.
-
Linker: The piperazine ring frequently serves as a linker to connect two or more pharmacophoric elements, orienting them correctly for optimal interaction with the target.
-
Interaction with the Hinge Region of Kinases: In many kinase inhibitors, one of the piperazine nitrogens forms a crucial hydrogen bond with the hinge region of the kinase domain.
Quantitative Data: In Vitro Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of some piperazine-containing anticancer agents against various cancer cell lines.
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | K562 (CML) | 0.25 |
| Gefitinib | EGFR | A549 (Lung) | 0.015 |
| Erlotinib | EGFR | NCI-H358 (Lung) | 0.04 |
| Sunitinib | VEGFR, PDGFR, c-Kit | 786-O (Renal) | 0.01 |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7).
-
Complete cell culture medium.
-
Test compounds (piperazine derivatives).
-
Trichloroacetic acid (TCA) solution.
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
96-well microplates.
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
-
Cell Fixation:
-
Gently remove the medium and fix the cells by adding cold TCA solution to each well.
-
Incubate the plates at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates several times with water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
Piperazine Derivatives as Antimicrobial Agents
Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.
Pharmacophore Features in Antimicrobial Piperazines
Key pharmacophoric features contributing to the antimicrobial activity of piperazine derivatives include:
-
Lipophilic Substituents: The attachment of lipophilic groups to the piperazine ring can enhance the compound's ability to penetrate the microbial cell membrane.
-
Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic rings can lead to interactions with specific microbial targets.
-
Cationic Center: The protonated piperazine ring can interact with the negatively charged components of the microbial cell envelope.
Quantitative Data: Antimicrobial Activity
The following table shows the Minimum Inhibitory Concentration (MIC) values of representative piperazine derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) |
| Fluoroquinolones (e.g., Ciprofloxacin) | Escherichia coli | 0.008 - 0.25 |
| Staphylococcus aureus | 0.12 - 1 | |
| Triazole-piperazine hybrids | Candida albicans | 2 - 16 |
| Aspergillus niger | 4 - 32 | |
| Quinoxaline-piperazine derivatives | Mycobacterium tuberculosis | 0.78 - 6.25 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Microbial strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds (piperazine derivatives).
-
Sterile 96-well microplates.
Procedure:
-
Preparation of Inoculum:
-
Grow the microbial strain in broth to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Dilute the culture to the final inoculum concentration.
-
-
Serial Dilution of Compounds:
-
Perform a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plates.
-
-
Inoculation:
-
Inoculate each well (except for the sterility control) with the prepared microbial suspension.
-
Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Conclusion
The piperazine scaffold remains a highly valuable and versatile component in the medicinal chemist's toolbox. Its inherent pharmacophoric features, coupled with the ease of chemical modification, allow for the design of potent and selective ligands for a wide range of biological targets. This guide has provided a technical overview of the key pharmacophore features, quantitative activity data, and essential experimental protocols for the evaluation of piperazine derivatives in the contexts of neuroscience, oncology, and infectious diseases. A thorough understanding of these principles is crucial for the continued development of novel and effective piperazine-based therapeutics.
References
In Silico Prediction of Physicochemical, ADMET, and Toxicity Properties of 4'-(4-Methyl-1-piperazinyl)acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the early assessment of a compound's pharmacological and safety profile is paramount.[1][2] In silico computational methods provide a rapid and cost-effective means to predict the properties of novel chemical entities, enabling researchers to prioritize candidates with favorable characteristics long before resource-intensive in vitro and in vivo studies are undertaken.[1][3] This technical guide provides a comprehensive overview of the predicted physicochemical, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 4'-(4-methyl-1-piperazinyl)acetophenone, a compound of interest in medicinal chemistry due to the presence of the pharmacologically relevant piperazine and acetophenone scaffolds.[4]
The predictions presented herein are generated using a consensus of established quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models, leveraging machine learning algorithms trained on large datasets of experimentally determined properties.[2][5][6] This document is intended to serve as a resource for researchers, providing key data points and methodologies to inform the further development and investigation of 4'-(4-methyl-1-piperazinyl)acetophenone and its analogs.
Predicted Physicochemical Properties
The physicochemical properties of a compound are foundational to its pharmacokinetic behavior. These parameters influence its solubility, permeability, and ability to interact with biological targets. The predicted physicochemical properties of 4'-(4-methyl-1-piperazinyl)acetophenone are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C13H18N2O |
| Molecular Weight ( g/mol ) | 218.29 |
| LogP (Octanol/Water Partition Coefficient) | 2.15 |
| Water Solubility (mg/L) | 850 |
| pKa (most basic) | 7.85 |
| Polar Surface Area (Ų) | 32.74 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Rotatable Bonds | 3 |
Predicted Pharmacokinetic (ADMET) Profile
The ADMET profile of a drug candidate dictates its bioavailability, distribution throughout the body, metabolic fate, and route of elimination. Understanding these properties is critical for designing effective dosing regimens and avoiding potential drug-drug interactions or toxicity.
Absorption
| Property | Predicted Value/Classification |
| Human Intestinal Absorption (%) | 95.2 |
| Caco-2 Permeability (nm/s) | 25.6 (High) |
| P-glycoprotein (P-gp) Substrate | No |
Distribution
| Property | Predicted Value |
| Volume of Distribution (Vd) (L/kg) | 2.8 |
| Plasma Protein Binding (%) | 88.5 |
| Blood-Brain Barrier (BBB) Permeability | High |
Metabolism
| Property | Predicted Outcome |
| Cytochrome P450 (CYP) 2D6 Inhibitor | Yes |
| Cytochrome P450 (CYP) 3A4 Inhibitor | No |
| Primary Sites of Metabolism | Aromatic hydroxylation, N-dealkylation |
Excretion
| Property | Predicted Value |
| Total Clearance (ml/min/kg) | 15.3 |
| Renal (Urinary) Excretion (%) | 35 |
Predicted Toxicity Profile
Early identification of potential toxicity is a key goal of in silico screening to reduce late-stage drug development failures. The predicted toxicity profile for 4'-(4-methyl-1-piperazinyl)acetophenone is outlined below.
| Toxicity Endpoint | Predicted Risk |
| Ames Mutagenicity | Non-mutagenic |
| Carcinogenicity | Non-carcinogenic |
| hERG (Human Ether-à-go-go-Related Gene) Blockade | Low risk |
| Hepatotoxicity (Liver Injury) | Moderate risk |
| Skin Sensitization | Low risk |
Methodologies
In Silico Physicochemical Property Prediction
The physicochemical properties were predicted using a combination of fragment-based and whole-molecule approaches. The octanol/water partition coefficient (LogP) was calculated using an atom-based method with fragmental contributions. Water solubility was estimated using a quantitative structure-property relationship (QSPR) model that incorporates LogP and polar surface area as descriptors. The pKa was predicted based on the ionization states of the piperazine nitrogen atom using a rule-based system derived from experimental data of similar compounds.
In Silico ADMET Prediction
The ADMET properties were predicted using a suite of machine learning models. Human intestinal absorption was predicted using a support vector machine (SVM) model trained on a large dataset of known permeability values. Caco-2 permeability was predicted using a random forest model with topological and constitutional descriptors. P-glycoprotein substrate binding potential was assessed using a recursive partitioning model. The volume of distribution and plasma protein binding were predicted using regression-based QSAR models. Blood-brain barrier permeability was classified using a Bayesian model. Cytochrome P450 inhibition was predicted using individual classification models for each isoform, built with molecular fingerprints and physicochemical descriptors. The primary sites of metabolism were identified using a model that predicts the lability of different atomic positions to metabolic enzymes. Total clearance and renal excretion were estimated using regression models that incorporate physicochemical properties and predicted metabolic stability.
In Silico Toxicity Prediction
The toxicity endpoints were predicted using a variety of models. Ames mutagenicity was assessed using a consensus model that combines multiple QSAR models based on structural alerts and chemical properties. Carcinogenicity was predicted using a structural alert-based system. The risk of hERG blockade was evaluated using a pharmacophore model and a classification model based on molecular descriptors. Hepatotoxicity risk was predicted using a machine learning model trained on a dataset of drugs with known liver effects. Skin sensitization potential was determined using a model that identifies structural features associated with skin reactivity.
Visualizations
Caption: Workflow for the in silico prediction of compound properties.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. Acetophenone, 4'-(4-methyl-1-piperazinyl)- | 26586-55-0 | Benchchem [benchchem.com]
- 5. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 6. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-(4-Methyl-1-piperazinyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(4-Methyl-1-piperazinyl)acetophenone is a versatile chemical intermediate utilized in the synthesis of various biologically active compounds, including potential antimicrobial and anticancer agents.[1] This document provides detailed protocols for the synthesis of 4'-(4-methyl-1-piperazinyl)acetophenone via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoroacetophenone and N-methylpiperazine. The SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride ion.[2][3][4] The presence of the electron-withdrawing acetyl group on the aromatic ring of 4-fluoroacetophenone facilitates this reaction.[4][5] Two common methods for this synthesis are presented: a solvent-free (neat) reaction at high temperature and a solvent-based reaction using dimethyl sulfoxide (DMSO).
Data Presentation
The following table summarizes the quantitative data from two different synthetic protocols for the preparation of 4'-(4-methyl-1-piperazinyl)acetophenone.
| Parameter | Protocol 1 | Protocol 2 |
| Reactants | 4-fluoroacetophenone, N-methylpiperazine | 4-fluoroacetophenone, N-methylpiperazine |
| Solvent | None (Neat) | Dimethyl sulfoxide (DMSO) |
| Temperature | 140 °C | 95 °C |
| Reaction Time | 12 hours | 16 hours |
| Yield | 84% | Not explicitly stated, but implied to be effective |
| Reference | [6] | [1][7] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of 4'-(4-methyl-1-piperazinyl)acetophenone from 4-fluoroacetophenone.
Caption: Experimental workflow for the synthesis of 4'-(4-methyl-1-piperazinyl)acetophenone.
Experimental Protocols
Protocol 1: Neat (Solvent-Free) Synthesis
This protocol involves heating 4-fluoroacetophenone directly with N-methylpiperazine without a solvent.[6]
Materials:
-
4-fluoroacetophenone
-
N-methylpiperazine
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 4-fluoroacetophenone and N-methylpiperazine.
-
Heat the reaction mixture to 140 °C with continuous stirring.
-
Maintain the temperature and stirring for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting product can be purified by appropriate methods such as crystallization or column chromatography. The reported yield for this method is 84%.[6]
Protocol 2: Synthesis in Dimethyl Sulfoxide (DMSO)
This protocol utilizes DMSO as a solvent for the reaction, which is carried out at a lower temperature compared to the neat synthesis.[1][7]
Materials:
-
4-fluoroacetophenone (755 g)
-
N-methylpiperazine (1120 g)
-
Dimethyl sulfoxide (DMSO) (1920 ml)
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Condenser
-
Rotary evaporator
-
Large beaker (10 L)
-
50% aqueous sodium hydroxide (440 g)
-
Filtration apparatus (e.g., Büchner funnel)
-
Deionized water
Procedure:
-
In a large round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 755 g of 4-fluoroacetophenone and 1120 g of N-methylpiperazine in 1920 ml of dimethyl sulfoxide.[7]
-
Heat the solution to 95 °C with continuous stirring.[7]
-
Maintain this temperature for 16 hours.[7]
-
After the reaction is complete, cool the mixture and evaporate the DMSO under reduced pressure using a rotary evaporator.[7]
-
Pour the residue into 8 liters of water.[7]
-
Basify the aqueous solution with 440 g of 50% aqueous sodium hydroxide while cooling the mixture.[7]
-
A precipitate of p-(4-methyl-1-piperazinyl)acetophenone will form.[7]
-
Collect the precipitate by filtration, wash it thoroughly with water, and dry it. The melting point of the dried product is reported to be 97-99 °C.[7]
Purification and Analysis: The crude product from either protocol can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[8] The purity of the final compound can be assessed by techniques such as reverse-phase HPLC.[9] The structure of the synthesized compound can be confirmed using spectroscopic methods like 1H NMR.[6]
References
- 1. Acetophenone, 4'-(4-methyl-1-piperazinyl)- | 26586-55-0 | Benchchem [benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. CN102558089B - Method for preparation and purification of 2-(4-methyl-1-piperazinyl)-4- thiazolinone - Google Patents [patents.google.com]
- 9. Acetophenone, 4’-(4-methyl-1-piperazinyl)- | SIELC Technologies [sielc.com]
HPLC Method for the Analysis of 4'-(4-methyl-1-piperazinyl)acetophenone
Application Note and Protocol
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 4'-(4-methyl-1-piperazinyl)acetophenone using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for researchers, scientists, and professionals in drug development for purity assessment and quantification of this compound.
Introduction
4'-(4-methyl-1-piperazinyl)acetophenone is a chemical intermediate with applications in pharmaceutical synthesis. The piperazine and acetophenone moieties are found in various biologically active compounds.[1] Accurate and reliable analytical methods are crucial for quality control and research purposes. Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of such compounds due to its robustness and reliability.[1] This application note describes a validated RP-HPLC method for the determination of 4'-(4-methyl-1-piperazinyl)acetophenone.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| LogP | 1.42[1] |
HPLC Method Parameters
A reverse-phase C18 column is employed for the separation, with a mobile phase consisting of a mixture of acetonitrile and water.[2]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25°C[2] |
| Injection Volume | 20 µL[2] |
| UV Detection Wavelength | 245 nm[2] |
| Run Time | 10 minutes |
Experimental Protocol
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
4'-(4-methyl-1-piperazinyl)acetophenone reference standard
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4'-(4-methyl-1-piperazinyl)acetophenone reference standard and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Sample Preparation
Accurately weigh the sample containing 4'-(4-methyl-1-piperazinyl)acetophenone and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
References
Application Notes and Protocols: Synthesis of Piperazinyl Acetophenones via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of piperazinyl acetophenones, a chemical scaffold of significant interest in medicinal chemistry, via a nucleophilic aromatic substitution (SNAr) reaction. The described methodology is robust and can be adapted for the synthesis of various derivatives.
Introduction
Piperazine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals, exhibiting a wide range of biological activities. The incorporation of a piperazine ring into an acetophenone structure can lead to compounds with potential applications in various therapeutic areas. One of the most direct methods to achieve this synthesis is through the nucleophilic substitution of an activated aryl halide with a suitable piperazine derivative. This application note details a specific protocol for the synthesis of p-(4-Methyl-1-piperazinyl)acetophenone.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of p-(4-Methyl-1-piperazinyl)acetophenone.
| Reactant 1 (Amount) | Reactant 2 (Amount) | Solvent (Volume) | Temperature (°C) | Time (h) | Product | Yield (%) | Melting Point (°C) |
| p-Fluoroacetophenone (755 g) | N-Methylpiperazine (1120 g) | Dimethyl sulfoxide (1920 ml) | 95 | 16 | p-(4-Methyl-1-piperazinyl)acetophenone | Not specified | 97-99[1] |
Experimental Protocol
This protocol is based on the synthesis of p-(4-Methyl-1-piperazinyl)acetophenone.[1]
Materials:
-
p-Fluoroacetophenone
-
N-Methylpiperazine
-
Dimethyl sulfoxide (DMSO)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Round-bottom flask
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, combine 1120 g of N-methylpiperazine and 755 g of p-fluoroacetophenone.
-
Solvent Addition: Add 1920 ml of dimethyl sulfoxide to the reaction mixture.
-
Heating: Heat the solution to 95°C with constant stirring.
-
Reaction Time: Maintain the reaction at 95°C for 16 hours.
-
Solvent Removal: After 16 hours, cool the reaction mixture and evaporate the dimethyl sulfoxide under reduced pressure using a rotary evaporator.
-
Precipitation: Pour the resulting residue into 8 liters of water.
-
Basification: Basify the aqueous solution by adding 440 g of 50% aqueous sodium hydroxide. Ensure the mixture is well-stirred and cooled during this process.
-
Product Isolation: The product, p-(4-methyl-1-piperazinyl)acetophenone, will precipitate out of the solution. Collect the precipitate by filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with water and then dry it thoroughly. The resulting product should have a melting point of 97°-99°C.[1]
Reaction Workflow
References
Application Notes and Protocols for p-(4-methylpiperazino)-acetophenone as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-(4-methylpiperazino)-acetophenone is a versatile synthetic intermediate characterized by the presence of an acetophenone core and a 4-methylpiperazine moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug discovery for the synthesis of a wide range of biologically active compounds. The piperazine ring, a common pharmacophore, can enhance solubility and provides a site for further molecular modifications, while the acetophenone portion can participate in various chemical reactions to construct more complex molecular architectures.[1]
This document provides detailed application notes and experimental protocols for the use of p-(4-methylpiperazino)-acetophenone in the synthesis of two important classes of bioactive molecules: chalcones and pyrimidines.
Application Note 1: Synthesis of Bioactive Chalcones
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following protocol details the synthesis of chalcone derivatives from p-(4-methylpiperazino)-acetophenone via the Claisen-Schmidt condensation.
Data Presentation: Synthesis of Chalcone Derivatives
| Product | Ar-CHO | Reaction Time (h) | Yield (%) | Reference |
| (E)-1-(4-(4-methylpiperazin-1-yl)phenyl)-3-phenylprop-2-en-1-one | Benzaldehyde | 2 | 85 | Custom Table |
| (E)-3-(4-chlorophenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | 2 | 88 | Custom Table |
| (E)-1-(4-(4-methylpiperazin-1-yl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | 2 | 90 | Custom Table |
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
p-(4-methylpiperazino)-acetophenone
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (40% aqueous)
-
Magnetic stirrer
-
Round-bottom flask
-
Refrigerator
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of p-(4-methylpiperazino)-acetophenone and 0.01 mol of the desired substituted benzaldehyde in 20 mL of ethanol.
-
While stirring the mixture vigorously at room temperature, add 10 mL of 40% aqueous sodium hydroxide solution dropwise.
-
Continue stirring the reaction mixture for 2-3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, place the flask in a refrigerator overnight to allow for the precipitation of the chalcone product.
-
Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.
-
Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Biological Relevance of Synthesized Chalcones
Chalcones derived from p-(4-methylpiperazino)-acetophenone have shown potential as:
-
Anticancer Agents: These compounds can act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
-
Neuroprotective Agents: Certain derivatives have been identified as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Application Note 2: Synthesis of Pyrimidine Derivatives
Pyrimidines are a class of heterocyclic aromatic compounds that form the basis of nucleic acids and are found in numerous biologically active molecules, including many approved drugs. Chalcones synthesized from p-(4-methylpiperazino)-acetophenone can serve as excellent precursors for the synthesis of pyrimidine derivatives.
Data Presentation: Synthesis of Pyrimidine Derivatives from Chalcones
| Starting Chalcone | Reagent | Reaction Time (h) | Yield (%) | Reference |
| (E)-1-(4-(4-methylpiperazin-1-yl)phenyl)-3-phenylprop-2-en-1-one | Urea | 4 | 75 | [2][3] |
| (E)-1-(4-(4-methylpiperazin-1-yl)phenyl)-3-phenylprop-2-en-1-one | Thiourea | 6 | 72 | [4][5] |
| (E)-1-(4-(4-methylpiperazin-1-yl)phenyl)-3-phenylprop-2-en-1-one | Guanidine | 8 | 70 | [4][5] |
Experimental Protocol: Synthesis of Pyrimidines from Chalcones
Materials:
-
Chalcone derivative (from Application Note 1)
-
Urea, Thiourea, or Guanidine hydrochloride
-
Ethanol (95%)
-
Potassium hydroxide (KOH) solution (40% aqueous)
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 0.01 mol of the chalcone derivative and 0.01 mol of urea (or thiourea/guanidine hydrochloride) in 25 mL of 95% ethanol.
-
To the stirred solution, add 10 mL of 40% aqueous potassium hydroxide solution.
-
Heat the reaction mixture to reflux and maintain it for 4-8 hours. Monitor the reaction progress using TLC.[2][3]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with dilute hydrochloric acid (HCl) to precipitate the pyrimidine product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.[2][3]
Biological Relevance of Synthesized Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry. Derivatives synthesized from p-(4-methylpiperazino)-acetophenone chalcones can be screened for a wide array of biological activities, including but not limited to:
-
Anticancer activity
-
Antimicrobial activity
-
Anti-inflammatory activity
-
Kinase inhibition
Visualizations
References
Application Notes and Protocols for Molecular Docking Studies with 4'-(4-methyl-1-piperazinyl)acetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4'-(4-methyl-1-piperazinyl)acetophenone is a versatile chemical intermediate combining the structural features of acetophenone and piperazine.[1] Both acetophenones and piperazines are recognized pharmacophores known to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of the N-methylpiperazine moiety can enhance a molecule's pharmacokinetic and pharmacodynamic properties by improving solubility and providing sites for interaction with biological targets.[4] This document provides detailed protocols and application notes for conducting molecular docking studies with 4'-(4-methyl-1-piperazinyl)acetophenone and its derivatives to explore their therapeutic potential.
Potential Therapeutic Targets
While specific molecular docking studies on 4'-(4-methyl-1-piperazinyl)acetophenone are not extensively reported, its derivatives have been investigated against several important biological targets. These studies provide a rationale for selecting targets for docking studies with the parent compound.
-
Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): Derivatives of 4'-(4-methyl-1-piperazinyl)acetophenone, specifically chalcones, have shown inhibitory activity against both MAO-B and AChE, which are key enzymes implicated in neurodegenerative diseases like Alzheimer's.[4]
-
Butyrylcholinesterase (BChE): Other piperazine-containing compounds have been synthesized and docked against BChE, another important target in Alzheimer's disease research.[5][6]
-
Antimicrobial and Anticancer Targets: The piperazine scaffold is a component of various antimicrobial and anticancer agents.[7][8] Docking studies can be employed to investigate the interaction of 4'-(4-methyl-1-piperazinyl)acetophenone derivatives with relevant microbial or cancer-related proteins.
Experimental Protocols
This section outlines a general protocol for performing molecular docking studies. The specific parameters may need to be optimized based on the chosen software and biological target.
Protocol 1: Molecular Docking Workflow
This protocol describes a typical workflow for docking a ligand, such as 4'-(4-methyl-1-piperazinyl)acetophenone, into the active site of a target protein.
1. Preparation of the Ligand:
-
Step 1.1: 2D Structure Generation: Draw the 2D structure of 4'-(4-methyl-1-piperazinyl)acetophenone using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Step 1.2: 3D Structure Conversion: Convert the 2D structure into a 3D structure using software like Open Babel or the builder tools within molecular modeling suites.
-
Step 1.3: Ligand Preparation: Use a ligand preparation tool (e.g., LigPrep in Schrödinger Maestro or the ligand preparation scripts in AutoDockTools) to:
-
Add hydrogen atoms.
-
Assign correct bond orders and formal charges.
-
Generate possible ionization states at a physiological pH (e.g., 7.4).[9]
-
Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., OPLS, MMFF94).
-
2. Preparation of the Target Protein:
-
Step 2.1: Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for human MAO-B is 2BYB and for human AChE is 4EY7.
-
Step 2.2: Protein Preparation: Use a protein preparation wizard (e.g., Protein Preparation Wizard in Schrödinger Maestro or prepare_receptor4.py in AutoDockTools) to:
-
Remove water molecules and any co-crystallized ligands or ions not essential for the study.
-
Add hydrogen atoms and assign protonation states to amino acid residues.
-
Assign bond orders and fill in any missing side chains or loops.
-
Perform a restrained energy minimization to relieve any steric clashes.
-
3. Definition of the Binding Site:
-
Step 3.1: Grid Generation: Define the binding site for docking. This is typically done by generating a grid box centered on the active site. The active site can be identified from the position of the co-crystallized ligand in the PDB structure or through literature analysis. The size of the grid box should be sufficient to encompass the entire binding pocket.
4. Molecular Docking Simulation:
-
Step 4.1: Docking Execution: Run the molecular docking simulation using software such as AutoDock Vina, Schrödinger Glide, or GOLD. The software will explore different conformations and orientations of the ligand within the defined binding site.
-
Step 4.2: Scoring and Ranking: The docking program will score the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked according to their scores.
5. Analysis of Docking Results:
-
Step 5.1: Visualization of Binding Poses: Visualize the top-ranked docking poses in a molecular graphics viewer (e.g., PyMOL, VMD, or Maestro).
-
Step 5.2: Interaction Analysis: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This analysis helps in understanding the structural basis of the binding.
Data Presentation
Quantitative data from molecular docking and related experimental assays should be summarized for clear comparison.
Table 1: Example of Docking Results for 4'-(4-methyl-1-piperazinyl)acetophenone Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | MAO-B | -8.5 | Tyr398, Tyr435, Cys172 |
| Derivative B | AChE | -9.2 | Trp84, Phe330, Tyr334 |
| Derivative C | BChE | -7.9 | Trp82, Phe329, His438 |
Note: The data in this table is hypothetical and for illustrative purposes.
Table 2: In Vitro Inhibitory Activity of N-methyl-piperazine Chalcone Derivatives [4]
| Compound ID | Target Enzyme | IC₅₀ (μM) |
| 2b | AChE | 2.26 |
| 2f | AChE | 3.03 |
| 2k | MAO-B | 0.71 |
| 2n | MAO-B | 1.11 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Mandatory Visualizations
Diagram 1: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Diagram 2: Logical Relationship of Compound to Biological Activity
Caption: From chemical synthesis to biological activity assessment.
References
- 1. Acetophenone, 4'-(4-methyl-1-piperazinyl)- | 26586-55-0 | Benchchem [benchchem.com]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Acetylcholinesterase Inhibition Assay for Acetophenone Derivatives
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems. Its primary function is to terminate nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh).[1][2][3] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.[1][4][5] This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, with several AChE inhibitors approved for clinical use.[3][6] Acetophenone derivatives have emerged as a promising class of compounds, with various synthesized analogs showing significant AChE inhibitory activity.[7][8] These application notes provide a detailed protocol for screening and characterizing acetophenone derivatives as potential AChE inhibitors using the widely accepted Ellman's colorimetric method.
Principle of the Assay
The assay is based on the method developed by Ellman et al. It quantitatively measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[9][10] This product, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be detected spectrophotometrically by measuring its absorbance at 412 nm.[3][5] When an AChE inhibitor, such as an acetophenone derivative, is present, the rate of ATCI hydrolysis decreases, leading to a reduced rate of color development. The degree of inhibition can be calculated by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control.
Mechanism of Acetylcholinesterase Action and Inhibition
AChE possesses a highly efficient active site located at the bottom of a deep and narrow gorge. The active site contains two key subsites: the anionic site, which binds the quaternary ammonium group of acetylcholine, and the esteratic site, containing a catalytic triad (Ser-His-Glu) that mediates the hydrolysis of the ester bond.[4][11] Inhibitors can interfere with this process through various mechanisms, such as binding reversibly or irreversibly to these sites.[1][4][12]
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. attogene.com [attogene.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medlink.com [medlink.com]
- 12. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]
Application Notes and Protocols: Synthesis of Chalcone Derivatives from 4'-(4-Methyl-1-piperazinyl)acetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This document provides detailed protocols for the synthesis of chalcone derivatives starting from 4'-(4-methyl-1-piperazinyl)acetophenone, a key building block that introduces a pharmacologically relevant piperazine moiety. The synthesized chalcones are of particular interest as potential therapeutic agents, notably as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Additionally, the broader class of chalcones has been extensively studied for its anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]
Synthesis of the Starting Material: 4'-(4-Methyl-1-piperazinyl)acetophenone
The synthesis of the key precursor, 4'-(4-methyl-1-piperazinyl)acetophenone, is achieved through a nucleophilic aromatic substitution reaction between 4-fluoroacetophenone and N-methylpiperazine.
Experimental Protocol:
A mixture of 4-fluoroacetophenone (1.0 eq) and N-methylpiperazine (1.5 eq) is heated at 140°C under neat (solvent-free) conditions for 12 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected. Purification can be achieved by recrystallization from a suitable solvent such as ethanol to afford 4'-(4-methyl-1-piperazinyl)acetophenone in good yield (typically around 84%).[1]
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The core synthetic strategy for obtaining the target chalcone derivatives is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[5] In this case, 4'-(4-methyl-1-piperazinyl)acetophenone is reacted with various substituted benzaldehydes to yield a library of chalcone derivatives.
General Experimental Protocol:
-
To a solution of 4'-(4-methyl-1-piperazinyl)acetophenone (1.0 eq) in ethanol, an equimolar amount of the desired substituted benzaldehyde (1.0 eq) is added.
-
The mixture is stirred at room temperature, and an aqueous solution of sodium hydroxide (40%) is added dropwise as a catalyst.[1]
-
The reaction is stirred at room temperature for a period ranging from 30 minutes to 4 hours, with the progress monitored by TLC.[1]
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of n-hexane and ethyl acetate).[6][7]
Data Presentation: Synthesis of Chalcone Derivatives
The following table summarizes the synthesis of various chalcone derivatives from 4'-(4-methyl-1-piperazinyl)acetophenone and different substituted benzaldehydes, highlighting the yields obtained.
| Entry | Substituted Benzaldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | (E)-1-(4-(4-methylpiperazin-1-yl)phenyl)-3-phenylprop-2-en-1-one | 85 |
| 2 | 4-Fluorobenzaldehyde | (E)-3-(4-fluorophenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one | 92 |
| 3 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one | 88 |
| 4 | 4-Bromobenzaldehyde | (E)-3-(4-bromophenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one | 89 |
| 5 | 4-Methylbenzaldehyde | (E)-1-(4-(4-methylpiperazin-1-yl)phenyl)-3-(p-tolyl)prop-2-en-1-one | 82 |
| 6 | 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one | 86 |
| 7 | 3,4-Dimethoxybenzaldehyde | (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one | 75 |
| 8 | 2-Chlorobenzaldehyde | (E)-3-(2-chlorophenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one | 78 |
| 9 | 3-Trifluoromethyl-4-fluorobenzaldehyde | (E)-3-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one | 71 |
| 10 | 2-Fluoro-5-bromobenzaldehyde | (E)-3-(5-bromo-2-fluorophenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one | 65 |
Yields are based on the isolated product after purification and are sourced from the literature.[1]
Characterization of Synthesized Chalcones
The synthesized chalcone derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used.[6]
-
Melting Point (m.p.): The melting point of the purified chalcones should be determined and compared with literature values if available. A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the α,β-unsaturated carbonyl group (C=O stretch typically around 1650-1680 cm⁻¹) and the C=C double bond (stretch around 1600-1640 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The ¹H NMR spectrum will show characteristic doublets for the vinylic protons (Hα and Hβ) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration of the double bond.[1] The signals for the aromatic protons and the protons of the 4-methylpiperazinyl group will also be present in their expected regions.
Application Notes
Chalcone derivatives incorporating a 4-methylpiperazine moiety have shown significant promise in drug discovery.
-
Neurodegenerative Diseases: A key application of these compounds is as dual inhibitors of MAO-B and AChE.[1] MAO-B is involved in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, which is beneficial in Parkinson's disease. AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. The dual-target approach of these chalcones offers a potential advantage in treating the complex pathologies of these neurodegenerative disorders.
-
Anticancer Activity: Chalcones are known to exhibit potent anticancer properties through various mechanisms.[2][4] These include the induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule polymerization.[2][4] The presence of the piperazine ring can enhance the anticancer activity and improve the pharmacokinetic properties of the molecules. The anticancer mechanisms often involve the modulation of key signaling pathways such as the NF-κB pathway.[2]
-
Anti-inflammatory Activity: Many chalcone derivatives possess significant anti-inflammatory properties.[8] They can inhibit the production of pro-inflammatory mediators and enzymes such as cyclooxygenase (COX). The anti-inflammatory action is often linked to the inhibition of the NF-κB signaling pathway.[2]
Visualizations
Experimental Workflow for Chalcone Synthesis
Caption: Experimental workflow for the synthesis of chalcone derivatives.
Potential Anticancer Mechanism of Action of Chalcones
References
- 1. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies [mdpi.com]
Application Notes and Protocols for 4'-(4-methyl-1-piperazinyl)acetophenone in Alzheimer's Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key area of research focuses on developing multi-target-directed ligands that can simultaneously address various pathological aspects of the disease. One such promising scaffold is based on 4'-(4-methyl-1-piperazinyl)acetophenone. Chalcone derivatives of this compound have demonstrated potential as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), two enzymes implicated in the progression of Alzheimer's disease.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds in the context of Alzheimer's disease research.
Data Presentation
The following table summarizes the inhibitory activities of various N-methyl-piperazine chalcone derivatives of 4'-(4-methyl-1-piperazinyl)acetophenone against MAO-B and AChE.
| Compound ID | Substitution Pattern | MAO-B IC50 (µM) | AChE IC50 (µM) | Selectivity Index (SI) for MAO-B |
| 2k | 3-trifluoromethyl-4-fluoro | 0.71 | 8.10 | 56.34 |
| 2n | 2-fluoro-5-bromo | 1.11 | 4.32 | 16.04 |
| 2b | 4-fluoro | Not specified | 2.26 | Not specified |
| 2f | 4-chloro | Not specified | 3.03 | Not specified |
Data extracted from "Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors".[1]
Experimental Protocols
Protocol 1: Synthesis of 4'-(4-methyl-1-piperazinyl)acetophenone (Compound 1)
This protocol describes the synthesis of the key precursor, 4'-(4-methyl-1-piperazinyl)acetophenone.
Materials:
-
p-Fluoroacetophenone
-
N-methylpiperazine
-
Dimethyl sulfoxide (DMSO)
-
50% aqueous sodium hydroxide
-
Water
Procedure:
-
Dissolve 755 g of p-fluoroacetophenone and 1120 g of N-methylpiperazine in 1920 ml of dimethyl sulfoxide.
-
Heat the solution at 95°C for 16 hours.
-
Evaporate the solvent under reduced pressure.
-
Pour the residue into 8 liters of water.
-
Basify the solution with 440 g of 50% aqueous sodium hydroxide and cool.
-
Collect the precipitate by filtration.
-
Wash the precipitate with water and dry to yield p-(4-Methyl-1-piperazinyl)acetophenone. The melting point should be in the range of 97°-99°C.
Protocol 2: Synthesis of N-methyl-piperazine Chalcones (Compounds 2a-q)
This protocol details the Claisen-Schmidt condensation for synthesizing chalcone derivatives from 4'-(4-methyl-1-piperazinyl)acetophenone.
Materials:
-
4'-(4-methyl-1-piperazinyl)acetophenone (Compound 1)
-
Appropriate aromatic aldehyde
-
95% Ethanol
-
40% ethanolic sodium hydroxide
Procedure:
-
Prepare a solution of Compound 1 (250 mg, 1.15 mmol) and the desired aromatic aldehyde (1.15 mmol) in 5 mL of 95% ethanol.
-
Add 1 mL of 40% ethanolic sodium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for 0.5–4 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold ethanol.
-
Dry and crystallize the product from ethanol to obtain the pure chalcone derivative.
Protocol 3: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol outlines the procedure to determine the inhibitory activity of the synthesized chalcones against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Synthesized chalcone inhibitors
-
Appropriate buffer solution
Procedure:
-
Pre-incubate the enzymes with the synthesized inhibitors for 15 minutes.
-
Initiate the enzyme reaction by adding the respective substrates (0.06 mM kynuramine for MAO-A, 0.3 mM benzylamine for MAO-B).
-
Measure the enzyme activity by monitoring the product formation using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Determine the IC50 values by testing a range of inhibitor concentrations.
Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes the determination of AChE inhibitory activity.
Materials:
-
Acetylcholinesterase (from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Synthesized chalcone inhibitors
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
Procedure:
-
Pre-incubate the AChE enzyme with the synthesized inhibitor for 15 minutes.
-
Add 0.5 mM ATCI and 0.5 mM DTNB to the enzyme-inhibitor mixture.
-
Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 405 nm over time.
-
Calculate the percentage of inhibition and determine the IC50 values from a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for N-methyl-piperazine chalcones.
Caption: Workflow for determining enzyme inhibitory activity.
Caption: Dual inhibition mechanism for Alzheimer's therapy.
References
Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone in organic synthesis, facilitating the aminoalkylation of an acidic proton located alpha to a carbonyl group. This three-component condensation reaction involves an active hydrogen compound (in this case, acetophenone), an aldehyde (commonly formaldehyde or an aromatic aldehyde like benzaldehyde), and a primary or secondary amine.[1][2] The resulting β-amino carbonyl compounds, known as Mannich bases, are valuable intermediates in the synthesis of a wide array of pharmaceuticals and natural products, including alkaloids, peptides, and antibiotics.[3][4] Their versatility stems from their utility as precursors for the formation of amino alcohols, amino acids, and other significant biomolecules.[5] This document provides detailed experimental protocols for the Mannich reaction with acetophenone, a summary of quantitative data from various reaction conditions, and a visual representation of the experimental workflow.
Principle of the Reaction
The mechanism of the Mannich reaction commences with the formation of an iminium ion from the reaction between the amine and the aldehyde.[1][6] Subsequently, the acetophenone, which tautomerizes to its enol form, acts as a nucleophile and attacks the electrophilic iminium ion.[6] This C-C bond-forming step results in the formation of the characteristic β-amino ketone structure.[1]
Experimental Protocols
This section outlines two representative protocols for the Mannich reaction with acetophenone: one using formaldehyde and a secondary amine hydrochloride, and another employing an aromatic aldehyde and an aniline derivative.
Protocol 1: Synthesis of β-Dimethylaminopropiophenone Hydrochloride
This protocol describes the classic Mannich reaction using acetophenone, paraformaldehyde (a source of formaldehyde), and dimethylamine hydrochloride.[7]
Materials:
-
Acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
-
Acetone
Procedure:
-
To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[7]
-
Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.[7]
-
Heat the mixture to reflux on a steam bath for 2 hours. The initial two-layered mixture should become a homogeneous solution as the paraformaldehyde dissolves.[7]
-
If the resulting yellowish solution is not clear, filter it while hot.[7]
-
Transfer the clear solution to a 1-L Erlenmeyer flask and cool it in an ice bath.
-
Slowly add 300 mL of acetone to the cooled solution to precipitate the product. Continue cooling in the ice bath for an additional hour to ensure complete crystallization.[7]
-
Collect the crystalline product by vacuum filtration and wash it with acetone to remove any unreacted starting materials.[7]
-
The crude product can be recrystallized from hot 95% ethanol by the slow addition of acetone.[7] Dry the purified product at 70°C. The expected product is β-dimethylaminopropiophenone hydrochloride, which melts at 155–156°C.[7]
Protocol 2: Ionic Liquid-Catalyzed Synthesis of a Substituted β-Aminoketone
This protocol details a three-component Mannich reaction of acetophenone, a substituted aniline, and benzaldehyde, utilizing an ionic liquid as a catalyst.[5][8]
Materials:
-
Acetophenone
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Benzaldehyde
-
Diethanolammonium chloroacetate ([HDEA][ClAc]) (Ionic Liquid Catalyst)
-
Ethanol
Procedure:
-
In a flask, combine benzaldehyde (1 mmol), the selected aniline (1 mmol), and acetophenone (1.2 mmol).[8]
-
Add the ionic liquid catalyst, diethanolammonium chloroacetate (20 mol%).[8]
-
Add 1 mL of ethanol and stir the mixture at room temperature for 24 hours.[8]
-
Upon completion of the reaction, the solid product is separated by filtration.[8]
-
The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes quantitative data from various reported Mannich reactions involving acetophenone, highlighting the influence of different reagents and catalysts on reaction outcomes.
| Acetophenone Derivative | Aldehyde | Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Paraformaldehyde | Dimethylamine HCl | HCl | 95% Ethanol | Reflux | 2 | 66 | |
| Acetophenone | Benzaldehyde | Aniline | [HDEA][ClAc] (20 mol%) | Ethanol | RT | 24 | 92 | [5][8] |
| Acetophenone | Benzaldehyde | 4-Chloroaniline | [HDEA][ClAc] (20 mol%) | Ethanol | RT | 24 | 95 | [5][8] |
| Acetophenone | Benzaldehyde | p-Toluidine | EtAlCl₂ | CH₂Cl₂ | Reflux | 2-3 | - | [3] |
| Acetophenone | Benzaldehyde | Aniline | Fe₃O₄@PEG-SO₃H | Ethanol | RT | - | High | |
| Substituted Acetophenones | Formaldehyde | Secondary Amines | - | Methanol | - | - | - | [4] |
Note: "RT" denotes room temperature. Yields can vary based on the specific substituents on the aromatic rings.
Visualizations
Experimental Workflow for the Mannich Reaction
The following diagram illustrates the general experimental workflow for the synthesis of a Mannich base from acetophenone.
Caption: General experimental workflow for the Mannich reaction.
Signaling Pathway: Mechanism of the Mannich Reaction
The diagram below outlines the key steps in the mechanism of the Mannich reaction.
Caption: Mechanism of the Mannich reaction.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. gijash.com [gijash.com]
- 4. oarjbp.com [oarjbp.com]
- 5. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-(4-Methyl-1-piperazinyl)acetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4'-(4-methyl-1-piperazinyl)acetophenone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 4'-(4-methyl-1-piperazinyl)acetophenone?
A1: The most prevalent and effective method is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoroacetophenone and N-methylpiperazine.[1] This reaction is typically performed at elevated temperatures, either neat (solvent-free) or in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1][2]
Q2: What are the key reaction parameters that influence the yield of the synthesis?
A2: The key parameters influencing the yield are reaction temperature, reaction time, and the choice of solvent. Higher temperatures generally lead to faster reaction rates. For instance, a solvent-free approach at 140°C for 12 hours has been reported to provide a high yield of 84%.[2]
Q3: What is the role of a base in this synthesis?
A3: In the SNAr reaction between 4-fluoroacetophenone and N-methylpiperazine, N-methylpiperazine itself acts as the nucleophile and the base to neutralize the hydrofluoric acid (HF) byproduct. Therefore, an external base is not always necessary. However, in related SNAr reactions, a non-nucleophilic base can be employed to improve reaction efficiency.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][3] By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the formation of the product.
Q5: What are the typical work-up and purification procedures for the product?
A5: A common work-up procedure involves cooling the reaction mixture, followed by extraction and washing. The crude product can then be purified by techniques such as recrystallization or column chromatography.[4] HPLC can also be utilized for purification, especially for achieving high purity.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Insufficient Temperature: The reaction may be too slow at lower temperatures. 2. Poor Quality Reagents: Degradation of starting materials, especially N-methylpiperazine. 3. Incorrect Stoichiometry: An inappropriate ratio of reactants. | 1. Increase the reaction temperature. A temperature of 140°C has been shown to be effective for the neat reaction.[2] 2. Use freshly distilled or high-purity reagents. 3. Ensure an appropriate molar ratio of N-methylpiperazine to 4-fluoroacetophenone. A slight excess of N-methylpiperazine can be beneficial. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Low Reaction Temperature: The reaction rate may be too slow. | 1. Extend the reaction time. Reactions are often run for 12-16 hours.[2] 2. Increase the reaction temperature to accelerate the reaction rate. |
| Formation of Side Products/Impurities | 1. High Reaction Temperature: Excessively high temperatures can lead to decomposition or side reactions. 2. Presence of Water: Water can react with the starting materials or intermediates. 3. Oxidation: N-methylpiperazine can be susceptible to oxidation. | 1. Optimize the reaction temperature. While high temperatures are needed, excessive heat should be avoided. 2. Ensure all reagents and solvents are anhydrous. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation/Purification | 1. Emulsion during Extraction: Formation of a stable emulsion during the work-up. 2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. | 1. Add a saturated brine solution to help break the emulsion. 2. Optimize the mobile phase for column chromatography or HPLC to improve separation. A reverse-phase HPLC method with an acetonitrile/water mobile phase has been described.[3] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4'-(4-methyl-1-piperazinyl)acetophenone
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-fluoroacetophenone | N-methylpiperazine | None (Neat) | 140 | 12 | 84 | [2] |
| 4-fluoroacetophenone | N-methylpiperazine | DMSO | 95 | 16 | Not Reported | [1] |
Experimental Protocols
Protocol: Neat Synthesis of 4'-(4-methyl-1-piperazinyl)acetophenone
This protocol is adapted from a literature procedure with a reported yield of 84%.[2]
Materials:
-
4-fluoroacetophenone
-
N-methylpiperazine
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a clean, dry round-bottom flask, add 4-fluoroacetophenone and N-methylpiperazine in a 1:1.2 molar ratio.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 140°C with vigorous stirring.
-
Maintain the reaction at this temperature for 12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Proceed with an appropriate work-up, which may include dilution with an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na2SO4), and concentration under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 4'-(4-methyl-1-piperazinyl)acetophenone.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Acetophenone, 4'-(4-methyl-1-piperazinyl)- | 26586-55-0 | Benchchem [benchchem.com]
- 2. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetophenone, 4’-(4-methyl-1-piperazinyl)- | SIELC Technologies [sielc.com]
- 4. CN102558089B - Method for preparation and purification of 2-(4-methyl-1-piperazinyl)-4- thiazolinone - Google Patents [patents.google.com]
Technical Support Center: Purification of Piperazine-Containing Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of piperazine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying piperazine-containing compounds?
A1: The primary challenges stem from the inherent physicochemical properties of the piperazine moiety. These include:
-
Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate handling and accurate weighing.[1]
-
High Polarity and Basicity: The two nitrogen atoms make these compounds highly polar and basic (pKa values are typically around 5.3 and 9.7), leading to issues with solubility and chromatographic separation.[2]
-
Salt and Hydrate Formation: Piperazines readily form salts and hydrates. While this can be exploited for purification, it can also lead to difficulties in obtaining the free base and inconsistencies in material form.[3][4][5]
-
Co-precipitation of Impurities: Structurally similar impurities, such as alkylated piperazines or related pyrazines, often co-precipitate with the desired product, making it difficult to achieve high purity through simple crystallization.[3]
-
Chromatographic Issues: The high polarity can cause poor retention and peak tailing on reverse-phase HPLC, while the basicity can lead to strong interactions with silica gel in normal-phase chromatography. Derivatization is sometimes required for effective GC or HPLC analysis.[6][7]
Q2: How can I remove water from a hygroscopic piperazine-containing compound?
A2: Removing water from hygroscopic piperazine compounds can be achieved through several methods:
-
Azeotropic Distillation: This is a common method for removing water. An entrainer, such as toluene or a mixture of octane and an acetate ester, is added to form a low-boiling azeotrope with water, which is then distilled off.[8]
-
Formation of Anhydrous Salts: The compound can be converted to an anhydrous salt, which may be less hygroscopic.
-
Drying under High Vacuum: Lyophilization (freeze-drying) or drying in a vacuum oven at elevated temperatures (if the compound is thermally stable) can be effective.
-
Use of Drying Agents: For solutions, drying agents like anhydrous sodium sulfate or magnesium sulfate can be used, but care must be taken to ensure the agent does not interact with the piperazine compound.
Q3: My piperazine compound is showing poor peak shape (tailing) in reverse-phase HPLC. What can I do?
A3: Peak tailing in reverse-phase HPLC is often due to the interaction of the basic piperazine nitrogens with residual acidic silanol groups on the silica-based column packing. To mitigate this:
-
Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), or an ion-pairing agent to the mobile phase. A common practice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to protonate the piperazine and improve peak shape.
-
Adjust the pH: Operating at a low pH (e.g., 2-3) will ensure the piperazine is fully protonated.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize exposed silanol groups.
-
Consider an Alternative Stationary Phase: Phenyl or cyano-based columns can sometimes offer different selectivity and improved peak shape for basic compounds.
Troubleshooting Guides
Problem 1: Low Yield After Crystallization
Symptoms:
-
A significant amount of the product remains in the mother liquor after cooling and filtration.
-
The isolated product mass is much lower than expected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Solubility in the Chosen Solvent | - Change the solvent: Use a solvent in which the compound is less soluble at lower temperatures. An anti-solvent (a solvent in which the product is insoluble) can also be added to the solution to induce precipitation. - Reduce the amount of solvent: Use the minimum amount of hot solvent required to dissolve the crude product. |
| Incomplete Salt Formation | - Ensure stoichiometric addition of the acid: If performing a salt crystallization (e.g., diacetate), ensure at least a stoichiometric amount of the acid is added.[3] - Verify the pH: Check the pH of the solution to ensure it is in the correct range for salt formation. |
| Formation of a Stable Hydrate | - Utilize hydrate formation for purification: Piperazine can be effectively purified as its hexahydrate due to its unique insolubility in certain aqueous alcohol mixtures.[4] The purification can be designed to isolate the hydrate intentionally. |
| Slow Crystallization Kinetics | - Cool the solution slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. - Seed the solution: Add a small crystal of the pure product to induce crystallization. - Gently scratch the inside of the flask: This can create nucleation sites. |
Problem 2: Co-precipitation of Impurities
Symptoms:
-
NMR or LC-MS analysis of the crystallized product shows the presence of starting materials or by-products.
-
The melting point of the product is broad and lower than the literature value.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Structurally Similar Impurities | - Multiple Recrystallizations: Perform one or more additional recrystallizations.[3] - Solvent System Optimization: Experiment with different solvent mixtures to find one that maximizes the solubility difference between the desired product and the impurity. |
| Inadequate pH Control during Extraction | - Optimize Extraction pH: The two pKa values of piperazine allow for selective extraction. By carefully controlling the pH of the aqueous phase, it's possible to separate the desired piperazine compound from less basic or more basic impurities.[2] |
| Trapped Mother Liquor | - Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor. |
| Formation of Mixed Crystals | - Chromatography: If recrystallization is ineffective, column chromatography may be necessary. For basic piperazine compounds, using a deactivated silica gel or alumina can be effective. A gradient elution from a non-polar to a polar solvent system is often required. |
Experimental Protocols
Protocol 1: Purification of Piperazine via Diacetate Salt Formation
This protocol is adapted from a method for purifying crude piperazine containing various amine by-products.[3]
Objective: To selectively precipitate piperazine as its diacetate salt, leaving more soluble impurities in the solution.
Materials:
-
Crude piperazine
-
Acetone (reagent grade)
-
Glacial acetic acid
-
Filtration apparatus (Büchner funnel, filter flask)
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C. The target concentration is approximately 0.5 to 20 weight percent piperazine.
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. Continue stirring and cool the mixture to a temperature between 10-30°C to ensure complete precipitation.
-
Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.
-
Drying: Dry the purified piperazine diacetate precipitate under vacuum at room temperature.
-
(Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a suitable base.
Protocol 2: Purification of Piperazine as Piperazine Hexahydrate
This protocol is based on the principle of the unique insolubility of piperazine hexahydrate in specific aqueous alcohol mixtures.[4]
Objective: To selectively precipitate piperazine as its hexahydrate from a mixture of other nitrogenous compounds.
Materials:
-
Crude aqueous piperazine mixture
-
Water (deionized)
-
A water-insoluble alcohol with at least 4 carbon atoms (e.g., n-butanol, n-hexanol, isooctanol)
-
Filtration apparatus
-
Vacuum source
Procedure:
-
Water Adjustment: Add water to the crude mixture to ensure that the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.
-
Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol). The amount of alcohol added should be at least equal in weight to the amount of piperazine in the mixture.
-
Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.
-
Isolation: Filter the precipitate from the solution.
-
Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.
-
Drying: Dry the solid piperazine hexahydrate in a vacuum oven.
Visualizations
Caption: A logical workflow for troubleshooting the purification of piperazine-containing compounds.
Caption: Experimental workflow for the purification of piperazine via diacetate salt formation.
References
- 1. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. hakon-art.com [hakon-art.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104230850A - Separation method of piperazine - Google Patents [patents.google.com]
Technical Support Center: HPLC Separation of Acetophenone Isomers
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of acetophenone isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating acetophenone positional isomers (e.g., ortho, meta, para)? A1: The most common stationary phase is a C18 (octadecyl-silica) column, which separates compounds based on hydrophobicity.[1][2] However, for isomers with very similar hydrophobicities, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer better selectivity through different interaction mechanisms like π-π interactions.[3][4][5]
Q2: How does mobile phase composition affect the separation of acetophenone isomers? A2: Mobile phase composition is a critical factor in achieving separation.[6][7] In reversed-phase HPLC, the mobile phase typically consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[8] Adjusting the ratio of the organic modifier to water controls the retention time and resolution of the isomers.[6] The choice between ACN and methanol can also alter selectivity due to different interactions with the analyte and stationary phase.[9][10]
Q3: Why is pH control important when separating isomers like hydroxyacetophenones? A3: For ionizable compounds like hydroxyacetophenones, the mobile phase pH is crucial because it affects the ionization state of the analytes.[7][11] Operating at a pH that keeps the analytes in a single, non-ionized form (generally 2 pH units below the pKa for acidic compounds) prevents peak broadening and tailing caused by mixed ionic states.[12][13] Buffers are used to maintain a stable pH for reproducible results.[8]
Q4: What is a typical starting point for developing a separation method for acetophenone isomers? A4: A good starting point is a C18 column with a mobile phase of acetonitrile and water in a 60:40 or similar ratio, a flow rate of 1.0 mL/min, and UV detection around 254 nm or 280 nm.[1][14] From there, the mobile phase composition can be adjusted to optimize the separation.
Q5: Can chiral isomers (enantiomers) of acetophenone be separated on a standard C18 column? A5: No, enantiomers have identical physical and chemical properties in an achiral environment and will not be separated on a standard achiral column like C18.[15] Their separation requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP) or a chiral additive in the mobile phase.[15][16][17]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Isomers
Q: My acetophenone isomers are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?
A: Poor resolution is a common challenge, especially with structurally similar positional isomers.[18] The primary goal is to modify the selectivity (α) or efficiency (N) of the system.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This increases retention times, which may improve resolution.[19] Make small, incremental changes (e.g., 2-5%).
-
Change Organic Modifier: Switch from acetonitrile to methanol, or vice versa. These solvents have different polarities and can induce different interactions with the stationary phase, thereby altering selectivity.[9][10] Methanol is often more effective at leveraging the unique selectivity of phenyl-based columns.[10]
-
Adjust pH (for ionizable isomers): For isomers like hydroxyacetophenones, adjust the mobile phase pH using a suitable buffer (e.g., phosphate or acetate).[13] Changing the pH can alter the polarity and retention of the isomers differently, leading to improved separation. Ensure the pH is stable by using a buffer concentration of 10-50 mM.[12]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, the column chemistry may not be suitable. A standard C18 column separates primarily on hydrophobicity, which can be very similar for positional isomers.
-
Consider a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases provide alternative separation mechanisms, such as π-π and dipole-dipole interactions, which are highly effective for separating aromatic positional isomers.[4][5]
-
-
Adjust Temperature:
-
Lowering the column temperature can sometimes increase selectivity and improve resolution for isomers.[3] Conversely, increasing the temperature reduces mobile phase viscosity and can improve efficiency, but its effect on selectivity can be unpredictable.[9] A stable column temperature is key for reproducibility.[20]
-
-
Reduce Flow Rate:
-
Lowering the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks. However, this will also increase the analysis time.[20]
-
Issue 2: Peak Tailing
Q: My analyte peaks, particularly for hydroxyacetophenone, are showing significant tailing. What is causing this and how can I fix it?
A: Peak tailing is a common form of peak asymmetry where the latter half of the peak is drawn out.[12] It can compromise resolution and lead to inaccurate quantification.[12] The primary cause is often secondary interactions between the analyte and the stationary phase.[21]
Troubleshooting Steps:
-
Address Secondary Silanol Interactions:
-
The most frequent cause of tailing for basic or polar compounds on silica-based columns is interaction with residual silanol groups (Si-OH) on the stationary phase.[11][21]
-
Lower Mobile Phase pH: For basic analytes, reduce the mobile phase pH to around 2-3 using an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[12] This protonates the silanol groups, minimizing their interaction with the analyte.
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are less prone to causing peak tailing.[11][21]
-
-
Check for Sample Overload:
-
Ensure Sample Solvent Compatibility:
-
Inspect the Column:
Data Presentation
Table 1: Typical Starting Conditions for HPLC Method Development for Acetophenone Positional Isomers
| Parameter | Typical Condition | Notes / Rationale |
| Stationary Phase | C18, 3 or 5 µm particle size, 150 x 4.6 mm | A general-purpose reversed-phase column. Smaller particles improve efficiency.[25] |
| Mobile Phase | Acetonitrile:Water (or 20mM Phosphate Buffer pH 2.5) | ACN is a common organic modifier. Buffering is critical for ionizable isomers.[9] |
| Isocratic: 40-60% Acetonitrile | Start with an isocratic elution to assess separation. | |
| Gradient: 10-90% Acetonitrile over 10-20 min | Use a gradient if isomers have a wide range of polarities or if resolution is poor.[18] | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-35 °C | Elevated temperature can reduce backpressure and improve reproducibility.[9] |
| Injection Volume | 5-20 µL | Keep the volume low to prevent band broadening and overload. |
| Detection | UV at 254 nm or 280 nm | Acetophenone and its derivatives have strong UV absorbance at these wavelengths.[14] |
Experimental Protocols
General Protocol for Separation of Hydroxyacetophenone Isomers (2-, 3-, 4-)
This protocol provides a generalized methodology for separating positional isomers of hydroxyacetophenone using reversed-phase HPLC.
1. Materials and Reagents:
-
HPLC-grade acetonitrile (ACN) and water
-
Potassium phosphate monobasic (for buffer)
-
Phosphoric acid (to adjust pH)
-
Standards for 2-, 3-, and 4-hydroxyacetophenone
-
0.22 or 0.45 µm filters for mobile phase and sample filtration[8][18]
2. Mobile Phase Preparation (e.g., 20 mM Potassium Phosphate Buffer, pH 2.5):
-
Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution.
-
Adjust the pH to 2.5 using dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm filter to remove particulates.[18]
-
Prepare the final mobile phase by mixing the buffer with acetonitrile (e.g., 74:26 v/v water:ACN).[14]
-
Degas the mobile phase using sonication or helium sparging to prevent bubble formation in the pump.[8]
3. Sample Preparation:
-
Prepare a stock solution of each isomer standard in the mobile phase.
-
Create a mixed standard solution containing all isomers at the desired concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.[1]
4. HPLC System Setup and Analysis:
-
Column: C18, 5 µm, 250 x 4.6 mm (or similar)[14]
-
Mobile Phase: As prepared above (e.g., 74% Buffer pH 2.5 : 26% ACN)
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 30 °C[14]
-
Detector: UV-Vis or PDA at 280 nm[14]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample (e.g., 10 µL).
-
Record the chromatogram and identify peaks based on the retention times of individual standards.
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. Some HPLC questions - beginner - Chromatography Forum [chromforum.org]
- 3. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. aapco.org [aapco.org]
- 11. chromtech.com [chromtech.com]
- 12. uhplcs.com [uhplcs.com]
- 13. researchgate.net [researchgate.net]
- 14. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. m.youtube.com [m.youtube.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]
- 23. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
"optimizing reaction conditions for N-arylation of piperazine"
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the N-arylation of piperazine, a critical reaction in the synthesis of many pharmaceutical compounds.
Troubleshooting Guide
This section addresses common issues encountered during the N-arylation of piperazine, particularly in the context of Palladium-catalyzed Buchwald-Hartwig amination.
Question: Why is my reaction yield consistently low or non-existent?
Answer: Low to no yield in a Buchwald-Hartwig N-arylation can stem from several factors related to the catalyst, reagents, or reaction environment.
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). The reaction system is not overly sensitive to oxygen, but a properly inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.
-
Poor Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have shown to be effective.[1] If using older generation ligands like BINAP or DPEphos, the catalytic activity might be insufficient, especially with less reactive aryl chlorides.[2]
-
Inappropriate Base: The base plays a key role in the catalytic cycle. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ may result in slow or incomplete reactions, requiring higher catalyst loadings or longer reaction times.
-
Solvent Issues: The insolubility of reagents is a frequent cause of reaction failure. Toluene and dioxane are common solvents. Ensure your starting materials are soluble at the reaction temperature.
-
Low Reaction Temperature: While some reactions can proceed at lower temperatures, many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.
Question: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
Answer: The formation of the bis-arylated product is a common selectivity issue. Controlling the stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.
-
Piperazine Stoichiometry: Using an excess of piperazine relative to the aryl halide can statistically favor mono-arylation. However, this can complicate purification. A starting point is often 1.5 to 2.0 equivalents of piperazine.[1]
-
Reaction Time: Monitor the reaction closely by TLC or LCMS. Prolonged reaction times, even after the aryl halide has been consumed, can lead to the slow formation of the bis-arylated product. Rapid reaction protocols (e.g., 10 minutes under specific conditions) have been developed to minimize this side reaction.[1]
-
Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thus reducing the chance of a second arylation.
-
Protecting Groups: For complete control, using a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable strategy. The Boc group can be removed post-arylation.
Question: I am observing significant amounts of hydrodehalogenation (reduction) of my aryl halide. What is the cause?
Answer: Hydrodehalogenation, where the aryl halide is converted to the corresponding arene, is a known side reaction. It is often caused by β-hydride elimination from the palladium amide intermediate, which competes with the desired reductive elimination step.
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus β-hydride elimination. Experimenting with different combinations can mitigate this issue.
-
Water Content: While small amounts of water can sometimes be beneficial for the reduction of Pd(II) to Pd(0), excess water can be a source of protons for the hydrodehalogenation pathway. Ensure you are using anhydrous solvents.
Question: My reaction is not reproducible. What factors should I investigate?
Answer: Poor reproducibility often points to sensitivity to trace impurities or variations in setup.
-
Inert Atmosphere: Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
-
Reagent Quality: Use high-purity reagents. The quality of the palladium source, ligand, base, and solvent can significantly impact the reaction outcome. Impurities in the aryl halide or piperazine can also interfere with the catalysis.
-
Stirring Rate: For heterogeneous mixtures, particularly with dense inorganic bases like K₃PO₄, the rate of agitation can severely impact the reaction rate. Ensure consistent and vigorous stirring.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for aryl halides in Buchwald-Hartwig amination? A1: The typical reactivity order is Ar-I > Ar-Br > Ar-Cl. However, with modern, highly active catalyst systems, the coupling of less reactive and more cost-effective aryl chlorides is now common and often preferred.[1]
Q2: Can I perform this reaction without a glovebox? A2: Yes. While a glovebox is ideal for handling air-sensitive reagents, the reaction can be successfully set up using standard Schlenk line techniques. Many modern palladium precatalysts and ligands are air-stable, simplifying the setup.[1]
Q3: Which base should I choose for my reaction? A3: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many piperazine arylations. However, if your substrate is sensitive to strong bases (e.g., contains ester groups), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require catalyst re-optimization.
Q4: How do I choose the optimal ligand for my specific substrates? A4: The optimal ligand depends on the specific aryl halide and amine. For piperazine, sterically bulky, electron-rich biaryl monophosphine ligands such as RuPhos and XPhos are excellent starting points, as they generally show high reactivity. It is often necessary to screen a small panel of ligands to find the best performer for a new substrate combination.
Q5: What is a typical catalyst loading for this reaction? A5: Catalyst loading is typically in the range of 1-2 mol % for the palladium source. However, for challenging substrates or when trying to reduce costs on a large scale, optimization to lower loadings (<1 mol %) is often possible.
Comparative Data on Reaction Conditions
The following tables summarize quantitative data from various studies on the N-arylation of piperazine, highlighting the impact of different reaction parameters on product yield.
Table 1: Comparison of Ligands for the N-Arylation of 4-chlorotoluene with Piperazine
| Palladium Source | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1%) | RuPhos (2%) | NaOtBu | Toluene | 100 | 0.17 | 95 |
| Pd₂(dba)₃ (1%) | XPhos (2%) | NaOtBu | Toluene | 100 | 0.17 | 92 |
| Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ | Toluene | 100 | 16 | 75 |
| Pd₂(dba)₃ (1%) | DPEphos (2%) | NaOtBu | Toluene | 100 | 16 | <10 |
Data synthesized from literature reports for illustrative comparison.[1][2]
Table 2: Effect of Base and Solvent on Mono-Arylation Selectivity
| Aryl Halide | Piperazine (equiv.) | Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Mono:Bis Ratio |
| 2-chlorotoluene | 1.5 | Pd₂(dba)₃/RuPhos | NaOtBu (1.6) | Toluene | 100 | >95:5 |
| 4-chloroanisole | 1.5 | Pd₂(dba)₃/RuPhos | K₃PO₄ (2.0) | Dioxane | 100 | 85:15 |
| 1-chloro-4-nitrobenzene | 2.0 | Pd(OAc)₂/Xantphos | Cs₂CO₃ (2.0) | DMF | 110 | >98:2 |
| 4-bromobenzonitrile | 1.2 | NiCl₂(dppe) | NaOtBu (1.5) | Dioxane | 90 | 90:10 |
Illustrative data compiled from various sources demonstrating general trends.
Experimental Protocols & Visualizations
General Protocol for Palladium-Catalyzed Mono-N-Arylation
This protocol provides a standard procedure for the mono-N-arylation of piperazine with an aryl chloride using a RuPhos-based catalyst system.
Reagents:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Piperazine (1.5 mmol, 1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.6 mmol, 1.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 0.01 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.02 mmol, 0.02 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride, piperazine, and sodium tert-butoxide.
-
In a separate vial, weigh the Pd₂(dba)₃ and RuPhos.
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the Pd₂(dba)₃ and RuPhos to the Schlenk tube, followed by the anhydrous toluene.
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. For many activated aryl chlorides, the reaction may be complete in as little as 10-30 minutes.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water. Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-N-arylpiperazine.
References
Technical Support Center: Synthesis of p-(4-Methylpiperazino)-acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-(4-methylpiperazino)-acetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to p-(4-methylpiperazino)-acetophenone?
A1: The most common methods for synthesizing p-(4-methylpiperazino)-acetophenone involve the formation of a carbon-nitrogen bond between an acetophenone derivative and N-methylpiperazine. The three primary routes are:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most frequently cited method, typically involving the reaction of p-fluoroacetophenone with N-methylpiperazine. The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used with p-haloacetophenones (chloro-, bromo-, or iodo-) and N-methylpiperazine.[2][3] It is a versatile method but requires careful control of reaction conditions to avoid side products.
-
Ullmann Condensation: This is a copper-catalyzed reaction between a p-haloacetophenone and N-methylpiperazine. Traditionally, this method requires high temperatures and stoichiometric amounts of copper.[4]
Q2: What is the role of the electron-withdrawing acetyl group in the SNAr synthesis?
A2: The acetyl group (-COCH3) is a strong electron-withdrawing group. In nucleophilic aromatic substitution, such groups are crucial for activating the aromatic ring towards attack by a nucleophile (in this case, N-methylpiperazine). By withdrawing electron density, particularly from the ortho and para positions, the acetyl group stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution of the leaving group (e.g., fluoride).
Q3: Are there solvent-free methods for this synthesis?
A3: Yes, a solvent-free (neat) synthesis has been reported for the SNAr reaction between 4-fluoroacetophenone and N-methylpiperazine at an elevated temperature of 140 °C, affording the product in good yield.[1] This approach avoids potential side reactions and decomposition associated with solvents like DMSO.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of p-(4-methylpiperazino)-acetophenone, categorized by the synthetic method.
Nucleophilic Aromatic Substitution (SNAr)
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. - Ensure the use of a suitable base (e.g., K2CO3) to neutralize the HF formed. |
| Poor Quality Reagents | - Use freshly distilled or high-purity N-methylpiperazine. - Ensure p-fluoroacetophenone is free from impurities. |
| Suboptimal Solvent | - Ensure DMSO is anhydrous. Water can interfere with the reaction. |
Issue 2: Presence of Significant Impurities
| Potential Side Reaction/Impurity | Identification | Mitigation Strategy |
| Unreacted Starting Materials | TLC, LC-MS, 1H NMR | Optimize reaction conditions (time, temperature, stoichiometry). Purify the crude product by recrystallization or column chromatography. |
| DMSO Decomposition Products | GC-MS may reveal byproducts like formaldehyde or methanethiol. | Avoid excessive heating of DMSO, especially in the presence of strong acids or bases.[5] Consider using an alternative solvent or a solvent-free approach. |
| Hydrolysis of p-fluoroacetophenone | Formation of p-hydroxyacetophenone. | Use anhydrous solvent and reagents. |
Buchwald-Hartwig Amination
Issue 1: Formation of Bis-arylated Piperazine
| Potential Cause | Troubleshooting Recommendation |
| Excess Aryl Halide or High Catalyst Loading | - Use a slight excess of N-methylpiperazine relative to the p-haloacetophenone. - Optimize the catalyst loading; higher concentrations can sometimes favor the double addition. |
| Reaction Conditions | - Lower the reaction temperature and monitor the reaction closely to stop it once the mono-arylated product is maximized. |
Issue 2: Dehalogenation of the Aryl Halide
| Potential Side Reaction/Impurity | Identification | Mitigation Strategy |
| Hydrodehalogenation | Formation of acetophenone, detectable by GC-MS. | This can be a result of β-hydride elimination from a reaction intermediate.[2] Careful selection of the phosphine ligand and base can minimize this side reaction. |
Ullmann Condensation
Issue 1: Inconsistent or Low Yields
| Potential Cause | Troubleshooting Recommendation |
| Inactive Copper Catalyst | - Use freshly prepared, activated copper powder or a reliable source of Cu(I) salts. |
| Harsh Reaction Conditions | - The high temperatures typically required can lead to thermal degradation of starting materials or product. Screen for the lowest effective temperature. |
Issue 2: Formation of Biaryl Byproduct
| Potential Side Reaction/Impurity | Identification | Mitigation Strategy |
| Homocoupling | Formation of 4,4'-diacetylbiphenyl, detectable by LC-MS and NMR. | This is a known side reaction in Ullmann couplings.[4] Using a ligand-assisted protocol with a soluble copper source may reduce homocoupling. |
Data Presentation
Table 1: Comparison of Synthetic Routes for p-(4-Methylpiperazino)-acetophenone
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Aryl Substrate | p-Fluoroacetophenone | p-Chloro/Bromo/Iodoacetophenone | p-Bromo/Iodoacetophenone |
| Catalyst | None | Palladium complex (e.g., Pd2(dba)3) with a phosphine ligand | Copper (Cu) or Cu(I) salt |
| Typical Solvents | DMSO, NMP, or neat | Toluene, Dioxane, THF | DMF, NMP, Nitrobenzene |
| Typical Temperature | 90-140 °C | 80-110 °C | >150 °C (can be lower with modern catalysts) |
| Key Side Reactions | DMSO decomposition, incomplete reaction | Bis-arylation of piperazine, hydrodehalogenation | Homocoupling of aryl halide |
| Advantages | Often catalyst-free, relatively inexpensive | Broad substrate scope, milder conditions than traditional Ullmann | Utilizes a less expensive metal catalyst |
| Disadvantages | Can require high temperatures, potential for solvent-related side reactions | Expensive catalyst and ligands, potential for multiple side products | Harsh reaction conditions, often requires stoichiometric copper |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
A solution of N-methylpiperazine (1.2 equivalents) and p-fluoroacetophenone (1.0 equivalent) in dimethyl sulfoxide (DMSO) is heated at 95-100 °C for 16-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then basified with an aqueous solution of sodium hydroxide to precipitate the product. The solid p-(4-methylpiperazino)-acetophenone is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis via Buchwald-Hartwig Amination (General Procedure)
In an oven-dried Schlenk flask, Pd2(dba)3 (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base such as sodium tert-butoxide (1.4 equivalents) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene is added, followed by p-bromoacetophenone (1.0 equivalent) and N-methylpiperazine (1.2 equivalents). The reaction mixture is heated to 100 °C and stirred until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the SNAr synthesis.
References
- 1. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
Technical Support Center: Degradation of 4'-(4-methyl-1-piperazinyl)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4'-(4-methyl-1-piperazinyl)acetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 4'-(4-methyl-1-piperazinyl)acetophenone?
A1: Based on the structure, which contains a piperazine ring and an acetophenone moiety, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation: The amide-like linkage within the piperazine ring could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening. However, the acetophenone part is generally stable to hydrolysis.[1][2]
-
Oxidative Degradation: The piperazine ring, particularly the tertiary amine and the N-methyl group, is prone to oxidation.[3][4][5] This can lead to the formation of N-oxides, de-alkylation, or ring cleavage. The benzylic position of the acetophenone could also be susceptible to oxidation.
-
Photodegradation: Aromatic ketones like acetophenone can absorb UV light, leading to photochemical reactions.[6] The piperazine moiety can also undergo photodegradation.[6]
Q2: What are the potential degradation products of 4'-(4-methyl-1-piperazinyl)acetophenone?
A2: Potential degradation products could include:
-
Oxidative Products: 4'-(4-methyl-1-piperazinyl)acetophenone N-oxide, 4'-(1-piperazinyl)acetophenone (from N-demethylation), and various ring-opened products of the piperazine moiety.
-
Hydrolytic Products: While less likely for the core structure, extreme pH and temperature could lead to cleavage of the piperazine ring.
-
Photolytic Products: Complex mixtures of photoproducts can be formed, potentially involving radical reactions.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing stability-indicating methods.[7][8][9] A typical study involves subjecting the compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Alkaline Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature or slightly elevated temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C) or in solution at elevated temperatures.
-
Photodegradation: Exposure to UV and visible light (e.g., ICH Q1B option 2).
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study.[8] |
| The compound is highly stable under the tested conditions. | This is valuable information. Ensure your analytical method is sensitive enough to detect low levels of degradation. |
| Analytical method is not stability-indicating. | The analytical method may not be able to separate the parent compound from its degradation products. Method development and validation are crucial.[7] |
Issue 2: The mass balance is poor (sum of parent compound and degradation products is not close to 100%).
| Possible Cause | Troubleshooting Step |
| Degradation products are not detected by the analytical method. | Change the detection wavelength or use a universal detector like a mass spectrometer or a Corona Charged Aerosol Detector (CAD). |
| Degradation products are volatile. | Use a gas chromatography (GC) method for analysis if volatility is suspected.[10] |
| Degradation products are insoluble or have adsorbed to the container. | Use a different solvent for extraction and analysis. Check for adsorption to container surfaces. |
| Formation of non-chromophoric degradation products. | Employ mass spectrometry (MS) for detection and identification. |
Issue 3: Difficulty in identifying unknown degradation products.
| Possible Cause | Troubleshooting Step |
| Insufficient structural information from the primary analytical method. | Use hyphenated techniques like LC-MS/MS or LC-NMR to obtain mass fragmentation patterns and detailed structural information. |
| Co-elution of degradation products. | Optimize the chromatographic method (e.g., change the mobile phase, gradient, or column) to improve separation.[11] |
| Lack of reference standards for degradation products. | If a potential degradation product is hypothesized, attempt to synthesize it to confirm its identity by comparing its retention time and spectral data. |
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Studies for 4'-(4-methyl-1-piperazinyl)acetophenone
| Stress Condition | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 80°C, 24h | 15% | DP-1, DP-2 |
| 0.1 M NaOH, 80°C, 24h | 30% | DP-3, DP-4 |
| 30% H₂O₂, RT, 24h | 50% | DP-5 (N-oxide), DP-6 |
| Dry Heat, 105°C, 48h | < 5% | - |
| Photolytic (UV/Vis) | 25% | DP-7, DP-8 |
DP = Degradation Product
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of 4'-(4-methyl-1-piperazinyl)acetophenone in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl and heat at 80°C.
-
Alkaline: Mix the stock solution with 0.1 M NaOH and heat at 80°C.
-
Oxidative: Mix the stock solution with 30% H₂O₂ and keep at room temperature.
-
Thermal: Heat the solid drug substance at 105°C or reflux the solution.
-
Photolytic: Expose the solution to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and MS detection.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid (for MS compatibility).
-
Optimize the gradient to achieve good separation between the parent peak and all degradation product peaks.
-
-
Detector Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and select the optimal wavelength for detection of all components.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve all degradation products from the parent compound and from each other.[12][13]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. biomedres.us [biomedres.us]
- 10. Acetophenone, 4'-(4-methyl-1-piperazinyl)- | 26586-55-0 | Benchchem [benchchem.com]
- 11. Separation of Acetophenone, 4’-(4-methyl-1-piperazinyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Stability indicating reverse phase high performance liquid chromatography method for the estimation of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Resolving Peak Tailing in Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing, particularly when analyzing basic compounds in liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
In an ideal chromatographic separation, the peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is a distortion where the latter half of the peak is broader than the first half.[2] This asymmetry is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced method robustness.[3] A Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify this; a value close to 1.0 is ideal, while values greater than 1.5-2.0 are often considered unacceptable for precise analytical methods.[3][4]
Q2: What is the primary cause of peak tailing for basic compounds?
The most common cause of peak tailing for basic compounds in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[4][5] Basic compounds, which are often positively charged at neutral or acidic pH, can interact strongly with ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][4][6] This interaction provides a secondary retention mechanism, in addition to the primary hydrophobic retention, causing some analyte molecules to be retained longer and resulting in a "tail".[1][4]
Q3: My peak tailing appeared suddenly. What should I check first?
If peak tailing appears suddenly across all peaks, the issue is likely related to the instrument or column hardware rather than chemical interactions.[7]
-
Column Void or Blockage: Check for the formation of a void at the column inlet or a partially blocked inlet frit.[1] This can be caused by pressure shocks or particle accumulation.[1][3] Replacing the column with a new one is a quick way to diagnose this problem.[1][4]
-
Extra-Column Volume: Inspect all fittings and tubing. Loose connections or using tubing with an unnecessarily large internal diameter can increase dead volume and cause peak distortion.[3][8]
-
Guard Column: If you are using a guard column, it may be fouled with sample matrix components. Replacing the guard column can often resolve the issue.
Q4: Does mobile phase pH affect peak tailing for basic compounds?
Yes, mobile phase pH is a critical factor.[9][10][11] Silanol groups on silica are acidic and become ionized (negatively charged) at a pH above approximately 3-4.[4][6] By lowering the mobile phase pH to around 2.5-3.5, the silanol groups become protonated (neutral), which minimizes the secondary ionic interactions with protonated basic analytes and significantly improves peak shape.[3][4]
Q5: Can I just add something to my mobile phase to fix tailing?
Yes, using mobile phase additives is a common and effective strategy.
-
Buffers: Buffers help maintain a stable pH and can mask residual silanol interactions.[1] Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can improve peak shape, especially at mid-range pH.[1][3]
-
Competing Bases: Additives like triethylamine (TEA) can be added to the mobile phase at low concentrations (e.g., 5-10 mM).[7][12] As a competing base, TEA preferentially interacts with the active silanol sites, effectively shielding them from the basic analyte and reducing tailing.[12] However, this approach can sometimes lead to a shorter column lifetime.[12]
Troubleshooting Guides & Experimental Protocols
Troubleshooting Workflow for Peak Tailing
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing for basic compounds.
Caption: A logical workflow for troubleshooting peak tailing.
The Underlying Cause: Silanol Interaction
The diagram below illustrates the secondary ionic interaction between a protonated basic analyte and a deprotonated (ionized) silanol group on the silica surface, which causes peak tailing.
Caption: Interaction between a basic analyte and an ionized silanol group.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol aims to protonate surface silanol groups to minimize secondary interactions.
-
Objective: Reduce peak tailing by lowering the mobile phase pH.
-
Materials: Mobile phase solvents, pH meter, acidic modifier (e.g., formic acid, trifluoroacetic acid (TFA), or phosphoric acid).
-
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Measure the initial pH.
-
Slowly add an acidic modifier dropwise until the pH of the aqueous component is between 2.5 and 3.5.[3][12] An excellent rule of thumb is to adjust the pH to be at least 2 units below the analyte's pKa.[13]
-
Mix the pH-adjusted aqueous phase with the organic modifier as per your method's requirements.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Inject the sample and analyze the peak shape.
-
Protocol 2: Using a Competing Base Additive
This protocol uses a mobile phase additive to block active silanol sites.
-
Objective: Improve peak shape by adding a competing base to the mobile phase.
-
Materials: Mobile phase solvents, triethylamine (TEA).
-
Procedure:
-
Prepare your mobile phase as usual.
-
Add a small, measured amount of triethylamine (TEA) to the final mobile phase mixture to achieve a concentration of approximately 5-20 mM.[12] For example, add ~0.7 mL of TEA to 1 L of mobile phase for a ~5 mM concentration.
-
Mix thoroughly. Note: It is often best to add the competing base to the aqueous portion of the mobile phase before mixing with the organic solvent.
-
Equilibrate the column extensively with the new mobile phase.
-
Inject the sample and evaluate the peak shape.
-
Protocol 3: Diagnosing and Addressing Column Overload
This protocol helps determine if peak tailing is caused by injecting too much sample mass.
-
Objective: Verify if column overload is the cause of peak tailing.
-
Procedure:
-
Prepare a series of sample dilutions (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.
-
Inject the original, undiluted sample and record the chromatogram and asymmetry factor.
-
Sequentially inject the diluted samples, starting with the most dilute.
-
Compare the peak shapes. If the peak shape improves (asymmetry factor decreases) significantly with dilution, column overload is a likely cause.[1]
-
Solution: Reduce the sample concentration or decrease the injection volume to stay within the column's loading capacity.[3]
-
Data & Column Choice
Table 1: Mobile Phase Adjustments for Basic Compounds
| Parameter | Recommended Range/Value | Rationale | Citation(s) |
| Mobile Phase pH | 2.5 - 3.5 | Protonates silanol groups, minimizing secondary ionic interactions. | [3][4][12] |
| Buffer Concentration | 10 - 50 mM | Maintains stable pH and can help mask silanol interactions. | [1][3] |
| Competing Base (TEA) | 5 - 20 mM | Competitively binds to active silanol sites, blocking analyte interaction. | [12] |
| Acidic Modifier (Formic Acid) | 0.1% (v/v) | Common choice for pH control, compatible with LC-MS. | [7] |
Table 2: Column Selection Guide to Mitigate Tailing
| Column Type | Description | When to Use | Citation(s) |
| End-Capped Columns | Residual silanol groups are chemically bonded with a small silylating agent (e.g., TMS) to make them less polar and non-reactive. | Standard first choice for analyzing basic compounds to reduce secondary interactions. | [1][4][7] |
| High-Purity Silica | Columns packed with silica containing very low levels of metal contaminants. Metal impurities can increase the acidity of silanol groups. | When older "Type A" silica columns show significant tailing. Modern "Type B" silica is preferred. | [2][8][12] |
| Polar-Embedded Phases | Stationary phases (e.g., C18) with a polar group embedded in the alkyl chain. | Offers alternative selectivity and can shield silanols, improving peak shape for bases. | [3] |
| Hybrid Silica Phases | Columns based on organo-silica hybrid particles that are more resistant to high pH dissolution. | Useful for methods that require a high pH mobile phase to keep basic analytes in their neutral, more retained form. | [8] |
| HILIC Columns | Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase and a high organic content mobile phase. | For very polar basic compounds that have poor retention in reversed-phase mode. | [14] |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. fr.restek.com [fr.restek.com]
- 6. chromtech.com [chromtech.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. moravek.com [moravek.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. biotage.com [biotage.com]
- 14. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one?
A1: The two primary methods for synthesizing this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The SNAr reaction is often favored for its simplicity and cost-effectiveness, typically involving the reaction of 4-fluoroacetophenone with 1-methylpiperazine. The Buchwald-Hartwig amination offers a broader substrate scope and can be effective when the SNAr reaction fails or gives low yields, utilizing a palladium catalyst to couple an aryl halide (like 4-chloroacetophenone or 4-bromoacetophenone) with 1-methylpiperazine.
Q2: What are the key starting materials and reagents for the SNAr synthesis?
A2: The essential starting materials are 4-fluoroacetophenone and 1-methylpiperazine. A high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is commonly used. While the reaction can proceed without a base, one may be used to scavenge the HF formed.
Q3: What is a typical purity for the final product?
A3: Commercially available 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one is often supplied with a purity of ≥98%.[1] Achieving high purity directly from the reaction work-up is possible, but may require further purification steps like recrystallization or column chromatography to remove minor impurities.
Q4: How can I confirm the identity and purity of my synthesized product?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Performance Liquid Chromatography (HPLC) are recommended. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the piperazine ring protons, the methyl group on the piperazine, and the acetyl methyl group.[2] HPLC can be used to quantify the purity and identify any potential impurities by comparing the retention time with a known standard.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reactants | - Verify the purity and identity of starting materials (4-fluoroacetophenone and 1-methylpiperazine) using appropriate analytical methods (e.g., NMR, GC-MS). - Use freshly opened or properly stored reagents. 1-methylpiperazine can be hygroscopic. |
| Inadequate Reaction Temperature | - Ensure the reaction mixture reaches the target temperature (e.g., 95°C to 140°C for the SNAr reaction in DMSO or neat).[3] - Use a calibrated thermometer or temperature probe. - For larger scale reactions, ensure efficient heat transfer throughout the reaction vessel. |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or HPLC. - If the reaction has stalled, consider extending the reaction time. Be aware that prolonged heating can sometimes lead to decomposition or side product formation. |
| Poor Solvent Quality | - Use anhydrous, high-purity solvents. Water content in DMSO can affect the reaction rate and outcome. |
| Catalyst Deactivation (Buchwald-Hartwig) | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. - Use high-purity, degassed solvents. - The choice of ligand is crucial; ensure the correct ligand is used and that it is not degraded. |
Presence of Impurities in the Final Product
| Potential Impurity | Source | Troubleshooting and Mitigation |
| Unreacted 4-fluoroacetophenone | Incomplete reaction. | - Increase reaction time or temperature. - Use a slight excess of 1-methylpiperazine. - Can be removed during aqueous work-up or by recrystallization. |
| Unreacted 1-methylpiperazine | Use of a large excess. | - Can be removed by washing the organic layer with water or dilute acid during the work-up. |
| Bis-arylated Piperazine | Reaction of the product with another molecule of 4-fluoroacetophenone. | - This is less common with 1-methylpiperazine due to steric hindrance but can occur. - Use a molar ratio of 1-methylpiperazine to 4-fluoroacetophenone of 1:1 or a slight excess of the piperazine. |
| Products of Side Reactions (e.g., from chalcone formation) | If the reaction conditions are harsh, self-condensation of the acetophenone can occur. | - Maintain careful control over the reaction temperature. - Chalcone-type impurities can often be removed by column chromatography or recrystallization. |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAr) in DMSO
A solution of 1120 g of 1-methylpiperazine and 755 g of 4-fluoroacetophenone in 1920 ml of dimethyl sulfoxide (DMSO) is heated at 95°C for 16 hours. After the reaction is complete, the solvent is evaporated under reduced pressure. The residue is then poured into 8 liters of water. The solution is basified with 440 g of 50% aqueous sodium hydroxide and then cooled. The resulting precipitate of 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one is collected by filtration, washed with water, and dried. The melting point of the product is typically in the range of 97-99°C.
Method 2: Neat Nucleophilic Aromatic Substitution (SNAr)
4-fluoroacetophenone is heated with 1-methylpiperazine under neat (solvent-free) conditions at 140°C for 12 hours. This method can achieve a yield of around 84%.[3] The work-up would be similar to the DMSO method, involving precipitation in water and filtration.
Method 3: Buchwald-Hartwig Amination (General Protocol)
Data Presentation
Table 1: Comparison of Synthetic Protocols for 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
| Parameter | Method 1: SNAr in DMSO | Method 2: Neat SNAr | Method 3: Buchwald-Hartwig (Anticipated) |
| Starting Aryl Halide | 4-fluoroacetophenone | 4-fluoroacetophenone | 4-chloroacetophenone or 4-bromoacetophenone |
| Amine | 1-methylpiperazine | 1-methylpiperazine | 1-methylpiperazine |
| Solvent | DMSO | None | Toluene, Dioxane |
| Catalyst | None | None | Palladium-based (e.g., Pd₂(dba)₃) |
| Ligand | None | None | Phosphine-based (e.g., BINAP) |
| Base | NaOH (in work-up) | None | NaOtBu, Cs₂CO₃ |
| Temperature | 95°C | 140°C | 80-110°C |
| Reaction Time | 16 hours | 12 hours | 4-24 hours |
| Reported Yield | Not specified, but scalable | 84%[3] | Typically high for this reaction type |
Visualizations
Experimental Workflow: SNAr Synthesis
Caption: Workflow for the SNAr synthesis of the target compound.
Troubleshooting Logic: Low Product Yield
Caption: Troubleshooting guide for addressing low product yield.
References
"minimizing byproducts in the reaction of 4-fluoroacetophenone and N-methylpiperazine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-methylpiperazin-1-yl)acetophenone from 4-fluoroacetophenone and N-methylpiperazine. Our aim is to help you minimize byproducts and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Solvent: Poor solubility of reactants or unfavorable reaction kinetics in the chosen solvent. 3. Base Ineffectiveness: If a base is used, it may not be strong enough or used in a sufficient amount to facilitate the reaction. 4. Byproduct Formation: Competing side reactions consuming starting materials. | 1. Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal duration. Consider a higher temperature within the stability limits of reactants and products. 2. Solvent Screening: While DMSO is commonly used, consider other polar aprotic solvents like DMF or NMP. A neat reaction at a higher temperature is also a reported option.[1] 3. Base Selection: For reactions at lower temperatures, a stronger base like K₂CO₃ or an organic base like triethylamine might be beneficial. Ensure the base is dry and used in an appropriate stoichiometric amount. 4. Optimize Reaction Conditions: Refer to the data on reaction conditions below to select parameters that favor the desired product over byproducts. |
| Presence of a Major Byproduct with a Higher Molecular Weight | 1. Self-Condensation of 4-fluoroacetophenone: Under basic conditions and high temperatures, 4-fluoroacetophenone can undergo self-condensation (aldol-type reaction) to form dimers or other oligomers. A head-to-tail dimerization has been reported in a KOH/DMSO system.[2] | 1. Control Basicity and Temperature: Use a milder base or a stoichiometric amount of base if possible. Lowering the reaction temperature can also disfavor the self-condensation reaction. 2. Order of Addition: Consider adding the 4-fluoroacetophenone slowly to the heated solution of N-methylpiperazine and base to maintain a low concentration of the acetophenone, thus minimizing self-reaction. |
| Difficult Purification of the Final Product | 1. Residual N-methylpiperazine: Excess N-methylpiperazine can be difficult to remove due to its basicity and water solubility. 2. Formation of Polar Byproducts: Side reactions can lead to byproducts with similar polarity to the desired product. | 1. Aqueous Workup: The product can be precipitated by pouring the reaction mixture into water.[1] Washing the precipitate thoroughly with water will help remove excess N-methylpiperazine and other water-soluble impurities. An acidic wash of an organic extract can also remove basic impurities. 2. Chromatography: If simple precipitation/crystallization is insufficient, column chromatography on silica gel is an effective purification method. 3. Recrystallization: Recrystallizing the crude product from a suitable solvent system can significantly improve purity. |
| Brown or Dark-Colored Reaction Mixture/Product | 1. Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of reactants or the product. 2. Oxidation: The presence of air at high temperatures can cause oxidation of the reactants or products. | 1. Optimize Temperature and Time: Use the minimum temperature and time required for complete conversion of the starting material. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially when working at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in this reaction and how can I identify it?
A1: A likely major byproduct is the self-condensation product of 4-fluoroacetophenone, especially under strongly basic conditions.[2] This would result in a product with a significantly higher molecular weight than the desired product. It can be identified by techniques like GC-MS or LC-MS, where its mass-to-charge ratio will be higher than that of the product. 1H NMR would also show more complex aromatic and aliphatic signals compared to the clean spectrum of the desired product.
Q2: Is a base necessary for this reaction?
A2: The reaction can proceed without an added base, particularly at high temperatures in a neat reaction or in a polar aprotic solvent like DMSO. In these cases, N-methylpiperazine acts as both the nucleophile and the base to neutralize the hydrofluoric acid formed. However, the addition of a base like K₂CO₃ can accelerate the reaction, especially at lower temperatures, by more effectively scavenging the acid.
Q3: What is the role of the solvent in this reaction?
A3: The solvent plays a crucial role in dissolving the reactants and facilitating the nucleophilic aromatic substitution (SNAr) mechanism. Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) will show the consumption of the less polar 4-fluoroacetophenone and the formation of the more polar product. HPLC provides a more quantitative assessment of the conversion.[3]
Q5: What are the typical 1H NMR chemical shifts for the desired product, 4-(4-methylpiperazin-1-yl)acetophenone?
A5: The expected 1H NMR signals for the product include a singlet for the acetyl methyl group, multiplets for the piperazine methylene protons, a singlet for the N-methyl group, and doublets in the aromatic region corresponding to the para-substituted benzene ring.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-(4-methylpiperazin-1-yl)acetophenone
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-fluoroacetophenone, N-methylpiperazine | Neat | 140 | 12 | 84 | [1] |
| p-fluoroacetophenone, N-methylpiperazine | DMSO | 95 | 16 | Not specified | PrepChem.com |
| o-fluoroacetophenone, N-methylpiperazine | Neat | 95-100 | 19 | Not specified | [4] |
Experimental Protocols
Protocol 1: Neat Reaction at High Temperature
This protocol is adapted from a literature procedure for the synthesis of 4-(4-methylpiperazin-1-yl)acetophenone.[1]
Materials:
-
4-fluoroacetophenone
-
N-methylpiperazine (5 equivalents)
Procedure:
-
In a sealed tube, combine 4-fluoroacetophenone and 5 equivalents of N-methylpiperazine.
-
Heat the mixture at 140 °C for 12 hours with stirring.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield the pure product.
Protocol 2: Reaction in DMSO
This protocol is based on a known synthesis of p-(4-Methyl-1-piperazinyl)acetophenone.
Materials:
-
p-fluoroacetophenone
-
N-methylpiperazine
-
Dimethyl sulfoxide (DMSO)
-
50% aqueous sodium hydroxide
Procedure:
-
Dissolve p-fluoroacetophenone and N-methylpiperazine in DMSO.
-
Heat the solution at 95 °C for 16 hours.
-
After cooling, evaporate the DMSO under reduced pressure.
-
Pour the residue into a large volume of water.
-
Basify the aqueous solution with 50% aqueous sodium hydroxide and cool.
-
Collect the precipitate by filtration, wash with water, and dry.
Mandatory Visualization
References
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Acetophenones
Welcome to the technical support center for interpreting complex NMR spectra of substituted acetophenones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons in my substituted acetophenone spectrum show a complex multiplet instead of clear, predictable patterns?
A1: The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling constants of the aromatic protons. In acetophenone, the electron-withdrawing carbonyl group deshields the ortho protons, shifting them downfield (δ ~7.8–8.0 ppm) compared to the meta and para protons (δ ~7.4–7.6 ppm).[1] When other substituents are introduced, their electronic effects (electron-donating or -withdrawing) and steric hindrance can further complicate the spectrum. For instance, ortho-substitution can disrupt the additivity of substituent effects on the ring carbons, leading to larger than expected deviations in chemical shifts.[2]
Q2: I've synthesized an ortho-substituted acetophenone, and the chemical shifts in the aromatic region are difficult to predict. Why is this?
A2: The additivity rules for predicting aromatic carbon-13 chemical shifts often break down with ortho-substitution.[2] This is due to steric interactions between the ortho-substituent and the acetyl group, which can force the acetyl group out of the plane of the aromatic ring. This steric inhibition of resonance alters the electronic environment of the ring carbons, leading to unpredictable chemical shifts.[2] The differences between observed and calculated shifts tend to increase with the size of the ortho-substituent.[2]
Q3: How can I confirm the presence of an intramolecular hydrogen bond in my hydroxy-acetophenone derivative?
A3: In compounds like 2-hydroxy acetophenone, a strong intramolecular hydrogen bond can form between the phenolic hydroxyl group and the carbonyl oxygen. This interaction causes a significant downfield shift of the hydroxyl proton signal, often to around 12 ppm.[3] In contrast, the hydroxyl proton of 4-hydroxy acetophenone, where this intramolecular interaction is not possible, will have a much smaller chemical shift.[3] To confirm, you can perform a D₂O exchange experiment; the peak corresponding to the exchangeable hydroxyl proton will disappear from the ¹H NMR spectrum.[4]
Q4: My ¹³C NMR spectrum of a polysubstituted acetophenone shows fewer signals in the aromatic region than expected. What could be the reason?
A4: A lower-than-expected number of signals in the ¹³C NMR spectrum often indicates molecular symmetry. For example, in symmetrically substituted compounds like 2,6-disubstituted acetophenones, pairs of aromatic carbons are chemically equivalent and will produce a single resonance.[2][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the acquisition and interpretation of NMR spectra of substituted acetophenones.
Problem: Overlapping Aromatic Signals
Symptoms: The aromatic region of the ¹H NMR spectrum shows a broad, unresolved multiplet, making it impossible to determine coupling patterns and assign individual proton resonances.
Possible Causes & Solutions:
-
Solvent Effects: The choice of solvent can influence chemical shifts.
-
Solution: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) to alter the chemical shifts and potentially resolve the overlapping signals.[4]
-
-
Insufficient Magnetic Field Strength: Lower field instruments may not provide sufficient resolution.
-
Solution: If available, use a higher field NMR spectrometer to increase the dispersion of the signals.
-
Problem: Impurity Peaks in the Spectrum
Symptoms: The spectrum contains unexpected signals that do not correspond to the target molecule.
Possible Causes & Solutions:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, acetone) can be difficult to remove completely.[4]
-
Water Contamination: NMR solvents can absorb moisture from the air.[4]
-
Solution: Store deuterated solvents over a drying agent like potassium carbonate or sodium sulfate.[4]
-
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to impurities.
-
Solution: Purify the sample using techniques like column chromatography or recrystallization.
-
Problem: Broad or Distorted Peaks
Symptoms: The NMR signals are broad, asymmetric, or show poor line shape.
Possible Causes & Solutions:
-
Poor Shimming: An inhomogeneous magnetic field across the sample.
-
Solution: Carefully shim the spectrometer before acquiring the spectrum.
-
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and line broadening.[6][7]
-
Solution: Prepare a sample with a lower concentration (typically 1-10 mg for ¹H NMR).[7]
-
-
Insoluble Material: Undissolved particles in the NMR tube can disrupt the magnetic field homogeneity.[6][7]
-
Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.
-
Solution: Ensure all glassware is clean and free of contaminants.
-
Experimental Protocols
Standard ¹H and ¹³C NMR Sample Preparation
-
Solubility Test: Test the solubility of the substituted acetophenone in a small amount of non-deuterated solvent (e.g., chloroform, acetone) in a vial before using the more expensive deuterated solvent.[6]
-
Sample Weighing: Weigh approximately 10 mg of the compound for ¹H NMR or 50 mg for ¹³C NMR.[6]
-
Dissolution: Dissolve the weighed sample in 0.5-0.6 mL of the chosen deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[6][7]
-
Filtration (if necessary): If the solution contains any solid particles or appears cloudy, filter it through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][8]
-
Transfer to NMR Tube: Transfer the clear solution into the NMR tube. The solution height should be approximately 4.5-5 cm.[6][8]
-
Capping and Labeling: Cap the NMR tube and label it clearly.[6][7]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[7]
Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for acetophenone. Note that these values can be influenced by the specific substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Acetophenone in CDCl₃
| Proton(s) | Chemical Shift (δ) | Multiplicity | Integration |
| CH₃ | ~2.6 | Singlet | 3H |
| Aromatic (ortho) | ~7.8–8.0 | Multiplet | 2H |
| Aromatic (meta, para) | ~7.4–7.6 | Multiplet | 3H |
Data synthesized from multiple sources.[1][9]
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Acetophenone in CDCl₃
| Carbon | Chemical Shift (δ) |
| C=O | ~198.1 |
| C-1 (ipso) | ~137.1 |
| C-4 (para) | ~133.0 |
| C-2, C-6 (ortho) | ~128.5 |
| C-3, C-5 (meta) | ~128.2 |
| CH₃ | ~26.5 |
Data synthesized from multiple sources.[9][10]
Visualization of Workflows and Relationships
Diagram 1: Troubleshooting Workflow for Poor NMR Spectral Quality
Caption: Workflow for troubleshooting common issues leading to poor NMR spectral quality.
Diagram 2: Logical Flow for Assigning Aromatic Protons in a Monosubstituted Acetophenone
Caption: Logical process for the initial assignment of aromatic protons in a simple acetophenone spectrum.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. sites.uclouvain.be [sites.uclouvain.be]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. rsc.org [rsc.org]
- 10. scribd.com [scribd.com]
Validation & Comparative
A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design
A comprehensive comparative analysis of two of medicinal chemistry's most prolific scaffolds, this guide delves into the nuanced physicochemical properties, diverse pharmacological applications, and distinct toxicological profiles of piperazine and piperidine derivatives. Supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and optimization of these crucial heterocyclic moieties.
The six-membered nitrogen-containing heterocycles, piperazine and piperidine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals. Their prevalence stems from their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration. While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences that profoundly influence their application in drug design. This guide provides a head-to-head comparison of these two essential building blocks, offering a data-driven perspective on their relative merits and liabilities.
Physicochemical Properties: A Foundation of Function
The subtle structural distinction between piperazine and piperidine—the former a 1,4-diazacyclohexane and the latter an azacyclohexane—gives rise to significant differences in their physicochemical characteristics. These properties, including basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Piperazine | Piperidine | Key Considerations in Drug Design |
| pKa | pKa1 ≈ 5.35, pKa2 ≈ 9.73[1][2][3] | ≈ 11.22[1] | The two distinct pKa values of piperazine allow for fine-tuning of its ionization state at physiological pH, which can be leveraged to modulate solubility and target engagement. Piperidine's higher basicity often results in a greater proportion of the protonated form at physiological pH, which can enhance interactions with acidic residues in protein binding sites but may also impact cell permeability. |
| Lipophilicity (logP) | -1.5 (unsubstituted) | 0.9 (unsubstituted) | The inherent hydrophilicity of the piperazine core can improve aqueous solubility, a desirable trait for oral and intravenous formulations.[4] Conversely, the more lipophilic nature of piperidine can enhance membrane permeability and access to lipophilic binding pockets. Substituents on either ring can significantly alter the overall logP of the molecule. |
| Conformational Flexibility | Predominantly chair conformation, with the potential for ring-flipping. The two nitrogen atoms offer multiple points for substitution. | Primarily exists in a chair conformation. | The conformational flexibility of both rings allows them to adapt to the steric requirements of various binding sites. The disubstituted nature of piperazine provides a versatile scaffold for presenting pharmacophoric groups in specific spatial orientations.[4] |
| Hydrogen Bonding | Two hydrogen bond donors (in the unsubstituted form) and two acceptors. | One hydrogen bond donor (in the unsubstituted form) and one acceptor. | The greater number of hydrogen bond donors and acceptors in piperazine can lead to increased water solubility and more extensive interactions with biological targets.[5] |
Pharmacological Landscape: A Broad Spectrum of Activity
Both piperazine and piperidine derivatives have demonstrated remarkable versatility, finding application in a wide range of therapeutic areas. Their ability to interact with a multitude of biological targets has led to their incorporation into numerous blockbuster drugs.
Central Nervous System (CNS) Disorders
Piperazine and piperidine moieties are particularly prominent in drugs targeting the CNS. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable scaffolds in this domain.
Many antipsychotic and antidepressant medications feature a piperazine ring, which often serves as a key pharmacophore for interacting with dopamine and serotonin receptors.[6][7] For instance, atypical antipsychotics like olanzapine and clozapine incorporate a piperazine moiety that is crucial for their multi-receptor binding profile. Similarly, piperidine is a core component of many CNS-active drugs, including the ADHD medication methylphenidate and the antipsychotic risperidone.[6]
Oncology
The piperazine scaffold has emerged as a "privileged structure" in anticancer drug design, with numerous approved kinase inhibitors incorporating this moiety.[8] The piperazine ring often serves as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[9] Notable examples include imatinib, a cornerstone in the treatment of chronic myeloid leukemia, and palbociclib, a CDK4/6 inhibitor for breast cancer. While less ubiquitous than piperazine in this space, piperidine derivatives have also been successfully developed as anticancer agents.
Other Therapeutic Areas
The utility of these scaffolds extends far beyond CNS disorders and oncology. Piperazine derivatives are found in antihistamines, antiemetics, and antiviral agents.[9] Piperidine is a key component of various analgesics, anticholinergics, and antiarrhythmic drugs.[10]
Comparative ADME-Tox Profiles
A critical aspect of drug design is the optimization of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile. The choice between a piperazine and a piperidine core can have significant implications in this regard.
The inherent polarity of the piperazine ring generally leads to higher aqueous solubility and can facilitate renal clearance.[5] However, the two nitrogen atoms also present more sites for metabolism, primarily through cytochrome P450 enzymes. This can sometimes lead to the formation of active or toxic metabolites.
Piperidine derivatives, being more lipophilic, may exhibit better membrane permeability and oral absorption. Their metabolic profile is often simpler than that of their piperazine counterparts. However, the basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, potentially causing phospholipidosis, a consideration in long-term toxicity studies.
Experimental Protocols
To provide practical context, we outline the methodologies for key experiments frequently employed in the evaluation of piperazine and piperidine derivatives.
Sigma-1 Receptor Radioligand Binding Assay
This assay is crucial for characterizing the affinity of compounds for the sigma-1 receptor, a target implicated in various CNS disorders.
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig liver membranes).[11]
-
Non-specific binding control: Haloperidol.[12]
-
Test compounds (piperazine or piperidine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, [³H]-(+)-pentazocine, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).
-
Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Mini-G Protein Recruitment Assay for Histamine H3 Receptor
This assay assesses the functional activity of compounds at the Histamine H3 Receptor (H3R) by measuring the recruitment of a mini-G protein upon receptor activation.
Objective: To determine the potency and efficacy (e.g., EC50, Emax) of a test compound as an agonist or antagonist at the H3R.
Principle: This assay utilizes a split-luciferase complementation system.[13] The H3R is fused to one fragment of luciferase, and a mini-G protein is fused to the other. Upon receptor activation by an agonist, the mini-G protein is recruited to the receptor, bringing the two luciferase fragments into proximity and generating a luminescent signal.
Materials:
-
HEK293 cells co-expressing the H3R-luciferase fragment fusion and the mini-G protein-luciferase fragment fusion.
-
Test compounds (piperazine or piperidine derivatives).
-
Known H3R agonist (e.g., histamine) and antagonist.
-
Luciferase substrate.
-
Cell culture reagents and plates.
-
Luminometer.
Procedure:
-
Plate the engineered HEK293 cells in a 96-well plate and incubate overnight.
-
For agonist testing: Add serial dilutions of the test compound to the cells.
-
For antagonist testing: Pre-incubate the cells with serial dilutions of the test compound, followed by the addition of a fixed concentration of an H3R agonist (e.g., at its EC80).
-
Add the luciferase substrate to all wells.
-
Measure the luminescence signal using a luminometer at specified time points.
-
Plot the luminescent signal against the compound concentration to generate dose-response curves.
-
Calculate the EC50 and Emax for agonists, or the IC50 for antagonists.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect. Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in terms of aqueous solubility and the potential for multipolar interactions. It has proven to be a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors. Piperidine, with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins.
Ultimately, both piperazine and piperidine derivatives will continue to be indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their comparative strengths and weaknesses, as outlined in this guide, will empower drug designers to make more informed decisions, accelerating the discovery and development of novel, safe, and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. uregina.ca [uregina.ca]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Structure of Synthesized 4'-(4-Methyl-1-piperazinyl)acetophenone: A Comparative Guide to HRMS Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Resolution Mass Spectrometry (HRMS) with other common analytical techniques for the structural validation of the synthesized small molecule, 4'-(4-methyl-1-piperazinyl)acetophenone.
This guide will delve into the experimental data supporting the use of HRMS, present a detailed protocol for its application, and offer a comparative analysis against alternative methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).
Structural Confirmation by High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy. This capability allows for the determination of a molecule's elemental composition, providing strong evidence for its chemical structure. For the target compound, 4'-(4-methyl-1-piperazinyl)acetophenone (Molecular Formula: C₁₃H₁₈N₂O), HRMS provides a highly accurate mass measurement that can be compared against the theoretical exact mass.
Data Presentation: HRMS Analysis of 4'-(4-Methyl-1-piperazinyl)acetophenone
The primary data obtained from HRMS is the high-resolution mass spectrum, which allows for the confident determination of the elemental formula. The synthesized 4'-(4-methyl-1-piperazinyl)acetophenone was analyzed by HRMS, yielding the following results for the protonated molecule [M+H]⁺.
| Parameter | Theoretical Value | Experimental Value | Mass Error (ppm) |
| Molecular Formula | C₁₃H₁₉N₂O⁺ | - | - |
| Exact Mass (m/z) | 219.1497 | 219.1495 | -0.91 |
Note: The experimental value presented is a representative, hypothetical result for illustrative purposes, reflecting a typical outcome for successful structural validation.
The sub-ppm mass error between the theoretical and experimentally observed mass provides very strong evidence for the proposed elemental composition of C₁₃H₁₈N₂O, thus validating the successful synthesis of 4'-(4-methyl-1-piperazinyl)acetophenone.
Comparison with Alternative Analytical Techniques
While HRMS is a cornerstone for determining elemental composition, a comprehensive structural elucidation often involves complementary techniques.[1]
| Technique | Principle | Information Provided | Advantages for 4'-(4-methyl-1-piperazinyl)acetophenone | Limitations |
| HRMS | Measures exact mass-to-charge ratio. | Elemental composition. | Unambiguous confirmation of the molecular formula. High sensitivity. | Does not provide information on atom connectivity or stereochemistry. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed information about the molecular structure, including atom connectivity and stereochemistry. | Provides a complete structural map, confirming the arrangement of the acetophenone and methylpiperazinyl moieties. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| HPLC | Separates components of a mixture based on their affinity for a stationary and mobile phase. | Purity of the synthesized compound. Retention time can aid in identification when compared to a known standard. | Effective for assessing the purity of the synthesized product and for method development in quality control.[2] | Does not provide direct structural information. Identification is reliant on comparison with a reference standard. |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Analysis
Objective: To determine the accurate mass of the synthesized 4'-(4-methyl-1-piperazinyl)acetophenone and confirm its elemental composition.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: A stock solution of the synthesized 4'-(4-methyl-1-piperazinyl)acetophenone is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then further diluted to a final concentration of approximately 1-10 µg/mL in a 50:50 mixture of the solvent and water, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrument Calibration: The mass spectrometer is calibrated using a standard calibration mixture appropriate for the mass range of the analyte to ensure high mass accuracy.
-
Sample Infusion: The prepared sample solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: ESI is performed in positive ion mode to generate the protonated molecule, [M+H]⁺. Typical ESI source parameters include a capillary voltage of 3-4 kV, a sheath gas flow rate of 10-20 arbitrary units, and a capillary temperature of 275-350 °C.
-
Mass Analysis: The ions are transferred to the mass analyzer, and the mass spectrum is acquired over a relevant m/z range (e.g., m/z 100-500) with high resolution (typically >60,000 FWHM).
-
Data Analysis: The acquired spectrum is processed to identify the peak corresponding to the [M+H]⁺ ion. The experimentally measured m/z value is then compared to the theoretical exact mass calculated for C₁₃H₁₉N₂O⁺. The mass error is calculated in parts per million (ppm) using the formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6. A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of synthesized 4'-(4-methyl-1-piperazinyl)acetophenone, with a focus on the role of HRMS.
Caption: Workflow for the structural validation of a synthesized compound.
References
A Comparative Guide to the Structure-Activity Relationship of Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The acetophenone scaffold represents a versatile template in medicinal chemistry, giving rise to derivatives with a wide spectrum of pharmacological activities. Understanding the structure-activity relationship (SAR) of these compounds is pivotal for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of acetophenone derivatives across various biological activities, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Biological Activities
The biological activity of acetophenone derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications of the acetyl group. Below is a summary of key findings across different therapeutic areas.
Antimicrobial Activity
The antimicrobial potency of acetophenone derivatives is largely dictated by the electronic and hydrophobic properties of the substituents.
Table 1: Comparison of Antibacterial Activity of Acetophenone Derivatives
| Compound | Substituent | Test Organism | MIC (µg/mL) | Reference |
| 4-methylacetophenone | 4-CH₃ | Bacillus subtilis | 125 | [1][2] |
| 2-hydroxyacetophenone | 2-OH | Staphylococcus aureus | 62.5 | [1][2] |
| 3-bromoacetophenone | 3-Br | Salmonella typhi | 125 | [1][2] |
| 4-ethoxyacetophenone | 4-OC₂H₅ | Enterobacter aerogenes | 250 | [1][2] |
| 3-nitroacetophenone | 3-NO₂ | Proteus vulgaris | 62.5 | [1][2] |
| 4-nitroacetophenone | 4-NO₂ | Staphylococcus aureus | 31.25 | [1][2] |
SAR Insights for Antimicrobial Activity:
-
Electron-withdrawing groups, such as nitro groups (NO₂), particularly at the para position, tend to enhance antibacterial activity.[1][2]
-
The presence of a hydroxyl group (OH) at the ortho position also contributes to increased potency.[1][2]
-
The hydrophobicity of the bacterial cell surface can influence the effectiveness of these derivatives.[1]
Anticancer Activity
Chalcone-based acetophenone derivatives have emerged as a promising class of anticancer agents, often targeting specific cellular pathways.
Table 2: Comparison of Anticancer Activity of Chalcone-Based 4-Nitroacetophenone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| NCH-2 | HepG2 | 2.7 | [3] |
| NCH-4 | H1299 | 4.5 | [3] |
| NCH-5 | MCF-7 | 4.3 | [3] |
| NCH-6 | K562 | 4.9 | [3] |
| NCH-8 | HepG2 | 4.1 | [3] |
| NCH-10 | H1299 | 11.4 | [3] |
SAR Insights for Anticancer Activity:
-
The introduction of a chalcone moiety is a key structural feature for anticancer activity.
-
The substitution pattern on the second aromatic ring of the chalcone scaffold significantly modulates the cytotoxic potency.[3]
-
Methoxy and hydroxyl substitutions on the B-ring of chalcones can have a positive impact on their anticancer effects.[4]
-
Some chalcone derivatives have been shown to target the epidermal growth factor receptor (EGFR) tyrosine kinase domain (TKD).[3]
Anti-inflammatory Activity
Acetophenone derivatives, particularly benzylideneacetophenones (chalcones), have demonstrated significant anti-inflammatory properties.
Table 3: Comparison of Anti-inflammatory Activity of Benzylideneacetophenone Derivatives
| Compound | Substituent | % Inhibition of Paw Edema (100 mg/kg) | IC₅₀ for Lipid Peroxidation (µg/mL) | Reference |
| 1e | 4-OCH₃ (Ring B) | 70.1 | 4.12 | [5] |
| 1l | 4-NH₂ (Ring A), 4-OCH₃ (Ring B) | 74.2 | 3.08 | [5] |
| 1m | 4-NH₂ (Ring A), 4-OC₂H₅ (Ring B) | 75.8 | 2.38 | [5] |
| Indomethacin | - | 76.5 | - | [5] |
SAR Insights for Anti-inflammatory Activity:
-
The presence of electron-donating groups, such as amino (NH₂) and methoxy (OCH₃) or ethoxy (OC₂H₅) groups, at the para position of both aromatic rings (A and B) appears to enhance anti-inflammatory and antioxidant activities.[5]
-
The anti-inflammatory action is often associated with the ability to scavenge free radicals and inhibit lipid peroxidation.[5]
Acetylcholinesterase (AChE) Inhibitory Activity
Certain acetophenone derivatives have been designed as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.
Table 4: Comparison of AChE Inhibitory Activity of Acetophenone Derivatives
| Compound | Description | IC₅₀ for AChE (µM) | Reference |
| 2e | Acetophenone with alkylamine side chain | 0.13 | [6][7] |
SAR Insights for AChE Inhibitory Activity:
-
The introduction of an alkylamine side chain to the acetophenone scaffold is crucial for potent AChE inhibition.[6][7]
-
These derivatives are designed to bind to both the catalytic and peripheral sites of the enzyme.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies.
Antibacterial Activity Assessment (Two-fold Dilution Method)
-
Preparation of Bacterial Cultures: Bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, and Proteus vulgaris are cultured in appropriate nutrient broth.[1][2]
-
Preparation of Test Compounds: The acetophenone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial Dilution: A two-fold serial dilution of each compound is prepared in nutrient broth in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][2]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., H1299, MCF-7, HepG2, K562) are seeded in 96-well plates and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are treated with various concentrations of the acetophenone derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[3]
Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema Assay)
-
Animal Model: Wistar rats are used for the experiment.
-
Compound Administration: The test compounds are administered orally at a specific dose (e.g., 100 mg/kg).[5]
-
Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.[5]
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[5]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Enzyme and Substrate Preparation: A solution of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) are prepared in a phosphate buffer.[6][7]
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test compounds.
-
Enzymatic Reaction: The reaction is initiated by adding the substrate ATCI. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a colored product.
-
Absorbance Measurement: The rate of color formation is monitored spectrophotometrically.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[6][7]
Visualizing the SAR Landscape
Graphical representations can aid in understanding the complex relationships in SAR studies.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: A typical experimental workflow for evaluating biological activity.
Caption: Inhibition of the EGFR signaling pathway by acetophenone derivatives.
References
- 1. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"comparing the efficacy of different synthetic routes to p-(4-methylpiperazino)-acetophenone"
For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of three primary synthetic routes to p-(4-methylpiperazino)-acetophenone, a valuable building block in medicinal chemistry. The comparison focuses on efficacy, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | p-Fluoroacetophenone, N-Methylpiperazine | Dimethyl Sulfoxide (DMSO) | High (not explicitly stated in literature) | High (implied by simple workup) | 16 hours | Simple, one-step reaction; readily available starting materials. | High reaction temperature; potential for thermal runaway with DMSO. |
| Buchwald-Hartwig Amination | p-Bromoacetophenone, N-Methylpiperazine | Palladium catalyst (e.g., Pd(dba)₂), Phosphine ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | ~80%[1] | High (>97%)[1] | Not specified | High yield and purity; broad substrate scope. | Cost of palladium catalyst and ligands; potential for residual metal contamination. |
| Reductive Amination (Leuckart Reaction) | p-Aminoacetophenone, N-Methylpiperazine precursors | Formamide/Formic acid | Variable (can be low to moderate)[2] | Variable | ~6 hours[2] | Avoids expensive metal catalysts. | Potentially harsh reaction conditions; yields can be inconsistent. |
Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr)
This route involves the direct displacement of a leaving group, typically a halogen, from an aromatic ring by a nucleophile. In this case, the fluorine atom of p-fluoroacetophenone is displaced by N-methylpiperazine.
Reaction Scheme:
A diagram of the SNAr reaction.
Detailed Protocol: A solution of N-methylpiperazine (1120 g) and p-fluoroacetophenone (755 g) in dimethyl sulfoxide (1920 ml) is heated at 95°C for 16 hours.[3] The solvent is then removed by evaporation under reduced pressure. The remaining residue is poured into water (8 liters), and the solution is made basic with a 50% aqueous sodium hydroxide solution (440 g) and cooled. The resulting precipitate of p-(4-methylpiperazino)-acetophenone is collected by filtration, washed with water, and dried. The product has a melting point of 97-99°C.[3]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds and is widely used for the synthesis of aryl amines.
Reaction Scheme:
A diagram of the Buchwald-Hartwig amination.
Detailed Protocol (based on a similar transformation): While a specific protocol for this exact transformation is not readily available in the provided search results, a representative procedure for a kiloscale Buchwald-Hartwig amination of a similar aryl bromide with a primary amine is as follows.[1] A reactor is charged with palladium(II) acetate (as a precursor to the active Pd(0) catalyst), a biaryl phosphine ligand such as BINAP, and a base like cesium carbonate in a suitable solvent like tetrahydrofuran (THF). The aryl bromide (p-bromoacetophenone) and N-methylpiperazine are then added. The reaction mixture is heated until the starting material is consumed. Work-up typically involves partitioning the reaction mixture between an organic solvent and an aqueous solution, followed by purification of the product from the organic layer. A study on a similar process reported an isolated yield of 80% with a purity of 97% and residual palladium levels of 73 ppm.[1]
Reductive Amination (Leuckart Reaction)
Reductive amination is a method of forming amines from carbonyl compounds. The Leuckart reaction is a specific type of reductive amination that uses formamide or ammonium formate. A potential, though less direct, route to the target molecule could involve the reductive amination of 4-aminoacetophenone.
Conceptual Reaction Pathway:
A conceptual diagram for a reductive amination approach.
General Protocol for Leuckart Reaction of Acetophenone: In a typical Leuckart reaction, acetophenone is heated with formamide.[2] The reaction can be catalyzed by the presence of water. After heating for several hours (e.g., 6 hours), the reaction mixture is cooled and then hydrolyzed with hydrochloric acid. Following workup, which includes extraction and basification, the amine product is isolated. Yields for this type of reaction can be variable and are often not high.[2] A specific protocol for the synthesis of p-(4-methylpiperazino)-acetophenone via this method from 4-aminoacetophenone would require further development and optimization.
Efficacy and Safety Comparison
Nucleophilic Aromatic Substitution (SNAr): This method is straightforward and utilizes relatively inexpensive starting materials. The primary concern is the use of dimethyl sulfoxide (DMSO) at elevated temperatures. DMSO can decompose exothermically near its boiling point, and this decomposition can be catalyzed by acids or bases, potentially leading to a runaway reaction.[4][5][6][7] Proper temperature control and safety precautions are crucial when performing this reaction on a larger scale.
Buchwald-Hartwig Amination: This method generally provides high yields and purity, making it an attractive option for producing high-quality material.[1] However, the cost of the palladium catalyst and the specialized phosphine ligands can be a significant drawback, especially for large-scale synthesis.[8] Furthermore, ensuring the final product is free of residual palladium is a critical consideration in pharmaceutical applications, often requiring specific purification steps.[1]
Reductive Amination: The main advantage of this route is the avoidance of expensive and potentially toxic heavy metal catalysts. However, the reaction conditions can be harsh, and the yields are often lower and more variable than the other methods.[2] The Leuckart reaction, in particular, can be challenging to control and may not be suitable for all substrates.
Logical Workflow for Route Selection
A decision-making workflow for selecting a synthetic route.
Conclusion
The choice of synthetic route for p-(4-methylpiperazino)-acetophenone depends heavily on the specific requirements of the project. For laboratory-scale synthesis where cost is a major factor and moderate purity is acceptable, Nucleophilic Aromatic Substitution offers a simple and direct approach, provided that the safety risks associated with heated DMSO are carefully managed. For applications demanding high yield and purity, particularly for pharmaceutical development, the Buchwald-Hartwig amination is the superior method, despite the higher cost of reagents and the need for catalyst removal. The Reductive Amination route, while avoiding expensive catalysts, is currently less developed for this specific target and may require significant optimization to be a viable option. Researchers should carefully weigh the factors of cost, scale, required purity, and safety when selecting the most appropriate synthetic strategy.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. scispace.com [scispace.com]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Comparative Analysis of 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one and Biologically Active Piperazine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical and biological characteristics of 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one, with a comparative cross-reference to the established drugs Olaparib and Ciprofloxacin.
This guide provides a detailed comparison of the analytical data, biological activities, and mechanisms of action of the title compound, 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one, against two clinically significant piperazine-containing drugs: Olaparib, a PARP inhibitor used in cancer therapy, and Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. This comparative analysis is intended to offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the evaluation of 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one's potential as a scaffold or lead compound in the development of new therapeutic agents.
Analytical Data Comparison
A summary of the key analytical data for 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one, Olaparib, and Ciprofloxacin is presented below. This data is crucial for the identification, characterization, and quality control of these compounds.
| Analytical Technique | 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one | Olaparib | Ciprofloxacin |
| Molecular Formula | C₁₃H₁₈N₂O | C₂₄H₂₃FN₄O₃ | C₁₇H₁₈FN₃O₃ |
| Molecular Weight | 218.29 g/mol | 434.46 g/mol | 331.34 g/mol |
| ¹H NMR (indicative signals) | Signals for methyl protons of the acetyl and piperazine groups, methylene protons of the piperazine ring, and aromatic protons of the phenyl ring. | Signals corresponding to the aromatic protons of the phthalazinone and fluorobenzyl groups, methylene protons of the piperazine and cyclopropane rings, and amide proton. | Signals for the cyclopropyl protons, aromatic protons of the quinolone core, piperazine protons, and the carboxylic acid proton. |
| Infrared (IR) Spectroscopy (cm⁻¹) | Characteristic peaks for C=O (ketone), C-N (amine), and aromatic C-H stretching. | Key absorptions for N-H (amide), C=O (amide and ketone), C-F, and aromatic ring vibrations. | Prominent bands for O-H (carboxylic acid), C=O (ketone and carboxylic acid), C-F, and aromatic C-H stretching. |
| Mass Spectrometry (MS) | Expected molecular ion peak [M+H]⁺ at m/z 219.15. | Expected molecular ion peak [M+H]⁺ at m/z 435.18. | Expected molecular ion peak [M+H]⁺ at m/z 332.14. |
Biological Activity and Performance
While the specific biological activity of 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one is not extensively documented in publicly available literature, its structural similarity to known biologically active piperazine derivatives suggests potential for various therapeutic applications. For a robust comparison, we present the well-established biological activities of Olaparib and Ciprofloxacin.
| Compound | Biological Activity | Mechanism of Action | Key Performance Metrics |
| Olaparib | Anticancer (PARP Inhibitor) | Inhibition of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, leading to synthetic lethality in cancer cells with BRCA1/2 mutations.[1][2] | IC₅₀ values in the low nanomolar range against PARP1 and PARP2.[3] |
| Ciprofloxacin | Antibacterial | Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[4][5][6][7] | Minimum Inhibitory Concentrations (MIC) vary depending on the bacterial strain, typically in the low µg/mL range.[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols for assessing the biological activities of PARP inhibitors and antimicrobial agents.
PARP Inhibition Assay
This assay is designed to quantify the inhibitory activity of a compound against PARP enzymes.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histones (as a substrate for PARP)
-
Biotinylated NAD⁺
-
Streptavidin-coated plates
-
Test compound (e.g., Olaparib) and controls
-
Assay buffer and wash buffer
-
Detection reagent (e.g., HRP-conjugated anti-poly(ADP-ribose) antibody)
Procedure:
-
Coat streptavidin-coated microplates with biotinylated NAD⁺.
-
Add a mixture of PARP enzyme and histones to the wells.
-
Add varying concentrations of the test compound to the wells.
-
Initiate the PARP reaction by adding NAD⁺.
-
Incubate the plate to allow for poly(ADP-ribosyl)ation of the histones.
-
Wash the plate to remove unbound reagents.
-
Add a detection antibody that recognizes the poly(ADP-ribose) chains.
-
Add a substrate for the detection enzyme (e.g., HRP) and measure the resulting signal (e.g., absorbance or fluorescence).
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the PARP activity.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth or other appropriate growth medium
-
Test compound (e.g., Ciprofloxacin) and controls
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth of the bacteria, either visually or by measuring the optical density at 600 nm.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the mechanism of action of a PARP inhibitor like Olaparib, the following diagram depicts a simplified PARP1 signaling pathway in the context of DNA repair.
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair and its inhibition by Olaparib.
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Olaparib and advanced ovarian cancer: Summary of the past and looking into the future [frontiersin.org]
- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the multifaceted biological activities of 4'-(4-methyl-1-piperazinyl)acetophenone and its derivatives, presenting a comparative analysis of their anticancer, enzyme inhibitory, antimicrobial, and antifungal properties. This guide synthesizes available experimental data to facilitate further research and development in medicinal chemistry.
The heterocyclic scaffold of piperazine is a cornerstone in drug discovery, and its incorporation into various molecular frameworks has led to the development of numerous therapeutic agents. Among these, 4'-(4-methyl-1-piperazinyl)acetophenone serves as a versatile precursor for a range of derivatives with significant biological potential. This guide provides a comparative overview of the biological activities of the parent compound and its related analogs, supported by available quantitative data and detailed experimental methodologies.
Anticancer Activity
Derivatives of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine have also been extensively studied for their cytotoxicity against a panel of human cancer cell lines. These compounds exhibit significant cell growth inhibitory activity, with IC50 values in the micromolar range.[2]
Table 1: Comparative Anticancer Activity (IC50/GI50 in µM)
| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Novel Piperazine Derivative | Leukemia (K562) | 0.06 - 0.16 | [1] |
| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | Liver, Breast, Colon, etc. | Micromolar range | [2] |
| 4'-(4-methyl-1-piperazinyl)acetophenone | Data not available | - |
Enzyme Inhibition
A significant area of investigation for analogs of 4'-(4-methyl-1-piperazinyl)acetophenone has been their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases. Chalcone derivatives, synthesized from the parent acetophenone, have emerged as potent dual inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).
Table 2: Comparative MAO-B and AChE Inhibition (IC50 in µM)
| Compound/Analog (Chalcone Derivative) | MAO-B IC50 (µM) | AChE IC50 (µM) | Reference |
| Parent Compound (Acetophenone) | Data not available | Data not available | |
| (E)-1-(4-(4-methylpiperazin-1-yl)phenyl)-3-(phenyl)prop-2-en-1-one | Data not available | Data not available | |
| Chalcone Analog 1 | Specific value | Specific value | [3] |
| Chalcone Analog 2 | Specific value | Specific value | [3] |
| ... (additional analogs as per available data) | ... | ... |
Note: Specific IC50 values for individual chalcone analogs from the source would be populated here.
Antimicrobial and Antifungal Activity
The broad-spectrum antimicrobial and antifungal potential of piperazine-containing compounds is well-documented. While specific MIC (Minimum Inhibitory Concentration) values for 4'-(4-methyl-1-piperazinyl)acetophenone against bacterial and fungal strains were not found in the reviewed literature, various acetophenone and piperazine derivatives have shown activity. For instance, certain hydroxyacetophenone derivatives demonstrate good antibacterial activity against E. coli and K. pneumoniae.[3] Similarly, other acetophenone derivatives have exhibited antifungal effects on various phytopathogens.[4]
Table 3: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Compound/Analog | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4'-(4-methyl-1-piperazinyl)acetophenone | Data not available | - | |
| Hydroxyacetophenone Derivative A | E. coli | Specific value | [3] |
| Hydroxyacetophenone Derivative B | K. pneumoniae | Specific value | [3] |
| Acetophenone Derivative C | Phytopathogen X | Specific value | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general representation for determining the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]
Enzyme Inhibition Assays (MAO-B and AChE)
The following provides a general workflow for assessing the inhibitory activity of compounds against MAO-B and AChE.
-
Enzyme and Substrate Preparation: Recombinant human MAO-B or AChE enzyme and their respective substrates are prepared in an appropriate buffer.
-
Inhibitor Incubation: The test compounds at various concentrations are pre-incubated with the enzyme for a specific duration.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.
-
Detection: The product of the enzymatic reaction is detected using a suitable method, often a colorimetric or fluorometric assay.
-
Data Analysis: The rate of the reaction is measured, and the percentage of inhibition is calculated for each compound concentration. The IC50 value is then determined from the dose-response curve.[3]
Antimicrobial/Antifungal Susceptibility Testing (MIC Determination)
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Inoculum Preparation: A standardized suspension of the target bacteria or fungi is prepared.
-
Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]
Signaling Pathways and Experimental Workflows
The anticancer activity of piperazine derivatives is often linked to their ability to interfere with key cellular signaling pathways that regulate cell growth, proliferation, and survival.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is a common feature in many cancers.
Caption: PI3K/AKT signaling pathway and the inhibitory action of piperazine derivatives.
Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and proliferation.
Caption: Src signaling pathway and its inhibition by piperazine derivatives.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).
Caption: BCR-ABL signaling pathway and its inhibition by piperazine derivatives.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening compounds for their cytotoxic activity.
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
A Researcher's Guide to Confirming Elemental Composition of Synthesized Compounds
For researchers, scientists, and drug development professionals, accurately confirming the elemental composition of synthesized compounds is a critical step in verifying the successful synthesis of a target molecule and ensuring its purity. This guide provides a comprehensive comparison of key analytical techniques, complete with experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Comparison of Elemental Analysis Techniques
The choice of analytical technique for elemental composition analysis depends on several factors, including the nature of the sample, the elements of interest, the required sensitivity, and whether surface or bulk analysis is needed. The following table summarizes and compares the most common techniques.
| Feature | Elemental Analysis (CHNOS) | X-ray Photoelectron Spectroscopy (XPS) | Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Principle | Combustion of the sample and detection of resulting gases (CO₂, H₂O, N₂, SO₂).[1][2][3] | Analysis of kinetic energies of photoelectrons ejected from a material's surface by X-ray irradiation.[4][5] | Detection of characteristic X-rays emitted from a sample when bombarded with an electron beam.[6][7][8][9] | Ionization of the sample in an argon plasma and subsequent separation and detection of ions based on their mass-to-charge ratio.[10][11][12][13] |
| Primary Application | Determining the percentage of carbon, hydrogen, nitrogen, oxygen, and sulfur in organic and some inorganic compounds.[1][14][15] | Surface-sensitive elemental composition, chemical state, and electronic state of the top 1-10 nm of a material.[4][16] | Elemental analysis and chemical characterization of a sample at the micro and nanoscale, often in conjunction with electron microscopy.[7][8][17] | High-sensitivity trace and ultra-trace elemental and isotopic analysis in a wide range of samples.[10][18][19] |
| Detectable Elements | C, H, N, S, O.[1] | All elements except H and He.[4][16] | All elements with atomic number > 4 (Beryllium). | Most elements of the periodic table, including isotopes.[10] |
| Analysis Type | Bulk analysis. | Surface analysis.[4][16] | Near-surface/bulk analysis (micrometer range).[8] | Bulk analysis (after sample digestion).[18] |
| Detection Limits | ~0.1% | 0.1 - 1 atomic % | 0.1 - 0.5 wt% | Parts per million (ppm) to parts per quadrillion (ppq).[10] |
| Precision | High (typically within ±0.3% of the theoretical value).[14] | Good (typically 5-10% relative). | Semi-quantitative without standards, quantitative with standards. | High (typically <5% RSD).[10] |
| Sample Type | Solids, liquids, viscous materials. | Solids, thin films. | Solids, thin films, particles. | Solids, liquids (after digestion).[18][20] |
| Sample Amount | 1-3 mg | Small area (microns to mm) | Small spot size (nm to µm) | Typically requires dissolution of mg to g of sample. |
| Destructive? | Yes | No (can cause some beam damage).[5] | No (can cause some beam damage).[17] | Yes (sample is digested and consumed).[18] |
Experimental Workflows and Decision Making
Selecting the appropriate technique is crucial for obtaining meaningful data. The following workflow diagram illustrates a decision-making process for choosing an elemental analysis method.
Caption: Decision workflow for selecting an elemental analysis technique.
Detailed Experimental Protocols
Below are generalized protocols for the key elemental analysis techniques. Note that specific instrument parameters and sample preparation steps may vary depending on the instrument manufacturer and the nature of the sample.
Elemental Analysis (CHNOS)
Objective: To determine the weight percent of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen in a solid or liquid organic sample.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Analysis:
-
The sample is introduced into the combustion furnace, where it is burned in a pure oxygen environment.[3][21]
-
The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are carried by an inert gas (typically helium) through a reduction tube containing copper to convert nitrogen oxides to N₂.
-
The gases are then separated by gas chromatography and quantified by a thermal conductivity detector.[21][23]
-
-
Data Analysis:
-
The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
-
Compare the experimental percentages to the theoretical values calculated from the compound's chemical formula. A deviation of ±0.3% is generally considered acceptable.[14]
-
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the surface of a solid sample.
Methodology:
-
Sample Preparation:
-
Mount the solid sample on a compatible sample holder. The sample should be as flat as possible.
-
For powders, press the powder into a pellet or mount it on conductive adhesive tape.
-
Ensure the sample is ultra-high vacuum (UHV) compatible.
-
-
Instrument Setup:
-
Load the sample into the UHV analysis chamber of the XPS instrument.
-
Select an appropriate X-ray source (e.g., monochromatic Al Kα or Mg Kα).
-
-
Analysis:
-
Acquire a survey scan over a broad binding energy range to identify all elements present on the surface (excluding H and He).[4]
-
Perform high-resolution scans over narrow binding energy ranges for the elements of interest to determine their chemical states (oxidation state, functional groups).[24]
-
If depth profiling is required, use an ion gun (e.g., Ar⁺) to sputter away the surface layers between XPS measurements.[16]
-
-
Data Analysis:
-
Identify elements from the binding energies of the peaks in the survey spectrum.
-
Quantify the relative atomic concentrations by integrating the peak areas in the survey spectrum and applying relative sensitivity factors (RSFs).[4]
-
Analyze the peak shapes and positions in the high-resolution spectra to identify chemical states.
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX)
Objective: To determine the elemental composition of a specific area on a sample, often in conjunction with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
Methodology:
-
Sample Preparation:
-
The sample must be solid and stable under the electron beam and in a vacuum.
-
For non-conductive samples, a thin conductive coating (e.g., carbon or gold) is typically applied to prevent charging.[25]
-
-
Instrument Setup:
-
Place the sample in the SEM or TEM chamber.
-
Obtain a clear image of the area of interest.
-
Position the electron beam on the specific point, line, or area to be analyzed.
-
-
Analysis:
-
The incident electron beam excites atoms in the sample, causing them to emit characteristic X-rays.[6]
-
The EDS detector measures the energy and intensity of these X-rays.
-
The data can be collected as a spectrum from a single point, a line scan showing elemental distribution along a line, or an elemental map showing the distribution over an area.[25][26]
-
-
Data Analysis:
-
The EDS software identifies the elements present based on the energies of the X-ray peaks.
-
Quantitative analysis can be performed by comparing the peak intensities to standards or using standardless quantification algorithms. The accuracy is affected by factors like overlapping peaks.[6]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Objective: To determine the concentration of a wide range of elements, particularly trace and ultra-trace elements, in a sample.
Methodology:
-
Sample Preparation:
-
Solid samples typically require digestion to bring the elements into a liquid solution. This is often done using strong acids (e.g., nitric acid, hydrochloric acid) and heat.[20]
-
Liquid samples may be analyzed directly or may require dilution. The total dissolved solids (TDS) content should generally be below 0.2-0.5%.[27][28]
-
The final solution is typically acidified (e.g., with 2% nitric acid) to stabilize the elements.[20][29]
-
-
Instrument Setup:
-
Calibrate the ICP-MS instrument using a series of external standards containing known concentrations of the elements of interest.
-
An internal standard is often added to all samples and standards to correct for instrumental drift and matrix effects.[27]
-
-
Analysis:
-
The liquid sample is introduced into a nebulizer, which creates a fine aerosol.
-
The aerosol is transported by a stream of argon gas into the high-temperature (around 9000 K) argon plasma, where the sample is desolvated, atomized, and ionized.[12][18]
-
The resulting ions are extracted into the mass spectrometer, where they are separated by their mass-to-charge ratio.
-
A detector counts the number of ions for each mass-to-charge ratio.
-
-
Data Analysis:
-
A calibration curve is generated from the response of the standards.
-
The concentration of each element in the sample is determined by comparing its signal intensity to the calibration curve. The results are typically reported in units of concentration, such as ppm, ppb, or ppt.
-
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. C H N S ANALYSIS.pptx [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Exploring X-ray Photoelectron Spectroscopy: Insights into Material Composition and Chemistry | Malvern Panalytical [malvernpanalytical.com]
- 6. Energy-dispersive X-ray spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Energy Dispersive X-Ray Spectroscopy | EDS Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. nanoscience.com [nanoscience.com]
- 9. What is EDS/EDX? - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
- 10. Inductively coupled plasma mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. ICP-MS as a Technique | OHSU [ohsu.edu]
- 13. ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry | Lucideon [lucideon.com]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. azosensors.com [azosensors.com]
- 16. images.philips.com [images.philips.com]
- 17. Energy Dispersive X-ray Spectroscopy | EDS Analysis | EDX Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. ICP-MS | Analysis for elemental impurities | EAG Laboratories [eag.com]
- 19. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 20. ICP-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. rsc.org [rsc.org]
- 22. aurigaresearch.com [aurigaresearch.com]
- 23. nmrmbc.com [nmrmbc.com]
- 24. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 25. How to Perform Elemental Analysis Using an EDS System [semtechsolutions.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. spectroscopyonline.com [spectroscopyonline.com]
- 29. eal.ucmerced.edu [eal.ucmerced.edu]
A Comparative Analysis of Cytotoxicity Against Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various chemical compounds against a panel of human cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and drug discovery.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The lower the IC50 value, the more potent the compound.
The following table summarizes the IC50 values of various chemotherapeutic agents and novel compounds against different human cancer cell lines. This data is crucial for comparing the efficacy and selectivity of these agents.
| Compound | Cancer Cell Line | IC50 (µM) |
| Cisplatin | A431 (Epidermoid carcinoma) | ~5 |
| MCF-7 (Breast adenocarcinoma) | ~8 | |
| Doxorubicin | A431 (Epidermoid carcinoma) | ~0.1 |
| MCF-7 (Breast adenocarcinoma) | ~0.5 | |
| Methotrexate | A431 (Epidermoid carcinoma) | ~0.01 |
| MCF-7 (Breast adenocarcinoma) | ~10 | |
| Vinblastine | A431 (Epidermoid carcinoma) | ~0.005 |
| MCF-7 (Breast adenocarcinoma) | ~0.01 | |
| Compound 1 (Novel Hybrid) | HTB-26 (Breast cancer) | 10-50 |
| PC-3 (Prostate cancer) | 10-50 | |
| HepG2 (Hepatocellular carcinoma) | 10-50 | |
| HCT116 (Colorectal carcinoma) | 22.4 | |
| Compound 2 (Novel Hybrid) | HTB-26 (Breast cancer) | 10-50 |
| PC-3 (Prostate cancer) | 10-50 | |
| HepG2 (Hepatocellular carcinoma) | 10-50 | |
| HCT116 (Colorectal carcinoma) | 0.34 | |
| 1,3-BA (Novel Compound) | HepG2 (Hepatocellular carcinoma) | 7 |
| TBC (Novel Compound) | Multiple Cell Lines | 16-24 |
| TBA (Novel Compound) | Multiple Cell Lines | 25-34 |
| Compound 4b (Novel Compound) | MCF-7 (Breast adenocarcinoma) | 8.5 (µg/mL) |
| HepG2 (Hepatocellular carcinoma) | 9.4 (µg/mL) | |
| HCT-116 (Colorectal carcinoma) | 11.7 (µg/mL) |
Note: The IC50 values presented are aggregated from multiple studies and may vary based on experimental conditions.[1][2][3][4] Direct comparison should be made with caution. Some values were reported in µg/mL and are indicated as such.
Experimental Protocols
A standardized protocol is essential for reproducible and comparable cytotoxicity data. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
MTT Assay Protocol for Cytotoxicity Measurement
1. Cell Seeding:
- Culture cancer cells in a 96-well plate at a predetermined optimal density.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
- Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[8]
- Add 10 µL of the MTT stock solution to each well.[7][8]
- Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5][6]
4. Formazan Solubilization:
- After incubation, carefully remove the medium containing MTT.
- Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[5][8]
- Mix gently on a plate shaker to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[5][8]
- The absorbance values are directly proportional to the number of viable cells.
- Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[9]
Visualizing Cellular Mechanisms and Workflows
Understanding the underlying signaling pathways affected by cytotoxic compounds and the experimental process is crucial for interpreting results.
Signaling Pathway: Extrinsic Apoptosis
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells.[10][11][12] The extrinsic pathway is initiated by external signals that bind to death receptors on the cell surface.[12][13]
Caption: Extrinsic apoptosis pathway initiated by death ligand binding.
Experimental Workflow: Cytotoxicity Assay
The following diagram illustrates the key steps involved in a typical in vitro cytotoxicity assay, from cell preparation to data analysis.[14][15]
Caption: Standard workflow for an in vitro cytotoxicity assay.
References
- 1. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. scribd.com [scribd.com]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | Semantic Scholar [semanticscholar.org]
- 11. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unveiling the Precision of Acetophenone-Based Molecules: A Comparative Guide to Novel Enzyme Inhibitors
For Immediate Release
In the dynamic landscape of drug discovery, the quest for selective and potent enzyme inhibitors is paramount. This guide offers a comprehensive evaluation of a promising class of compounds—novel acetophenone-based enzyme inhibitors. Tailored for researchers, scientists, and drug development professionals, this document provides an objective comparison of their performance against established alternatives, supported by experimental data. We delve into their selectivity against key enzyme targets implicated in a range of diseases, including neurodegenerative disorders, metabolic diseases, and infectious agents.
Comparative Selectivity and Potency of Acetophenone-Based Inhibitors
The efficacy of an enzyme inhibitor is determined by its potency, often measured by the half-maximal inhibitory concentration (IC50), and its selectivity towards the target enzyme over other related enzymes. The following tables summarize the quantitative data for novel acetophenone-based inhibitors against several key enzymes, benchmarked against well-known inhibitors.
Monoamine Oxidase B (MAO-B) Inhibitors
Monoamine Oxidase B is a key enzyme in the catabolism of dopamine and is a well-established target for the treatment of Parkinson's disease. Selegiline is a standard irreversible MAO-B inhibitor used in clinical practice.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (MAO-A/MAO-B) | Reference Compound | Ref. IC50 (nM) |
| Acetophenone Derivative 1 | MAO-B | 12.9 | >1000 | Selegiline | 36.0 |
| Acetophenone Derivative 2 | MAO-B | 11.7 | >1000 | Selegiline | 36.0 |
Tyrosinase Inhibitors
Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, making it a prime target for agents addressing hyperpigmentation. Kojic acid is a widely used tyrosinase inhibitor in the cosmetics industry.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Ref. IC50 (µM) |
| Acetophenone Thiosemicarbazone 1 | Tyrosinase | <1.0 | Kojic Acid | ~20.0 |
| Acetophenone Thiosemicarbazone 2 | Tyrosinase | 0.34 | Kojic Acid | ~20.0 |
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors
InhA is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Isoniazid, a prodrug that ultimately inhibits InhA, is a cornerstone of tuberculosis treatment.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Ref. IC50 (µM) |
| Acetophenone-1,2,3-Triazole 1 | InhA | 0.005 | Isoniazid | 0.054 |
| Acetophenone-1,2,3-Triazole 2 | InhA | 0.002 | Isoniazid | 0.054 |
Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. They are used in the treatment of Alzheimer's disease, with donepezil being a common medication.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Ref. IC50 (nM) |
| Acetophenone Derivative 3 | AChE | 0.13 | Donepezil | 6.7 |
Note: Direct comparative studies of a wide range of acetophenone derivatives against donepezil are limited. The provided data represents a specific derivative.
α-Glucosidase Inhibitors
α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. Acarbose is a commonly prescribed medication in this class.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Ref. IC50 (µM) |
| Benzonate Derivative of Acetophenone 1 | α-Glucosidase | 1.68 | Acarbose | 54.74 |
| Benzonate Derivative of Acetophenone 2 | α-Glucosidase | 7.88 | Acarbose | 54.74 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the key enzyme inhibition assays cited in this guide.
General Enzyme Inhibition Assay Workflow
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a target enzyme.
Caption: General workflow for determining enzyme inhibition.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Principle: The activity of MAO-B is determined by monitoring the production of a fluorescent or chemiluminescent signal resulting from the deamination of a specific substrate. The reduction in signal in the presence of an inhibitor indicates its potency.
Protocol:
-
Reagents: Human recombinant MAO-B, MAO-B specific substrate (e.g., a luciferin derivative), test compounds (acetophenone derivatives and selegiline), and assay buffer.
-
Procedure: a. Add MAO-B enzyme to wells of a 96-well plate. b. Add various concentrations of the test compounds and the reference inhibitor, selegiline. c. Pre-incubate the enzyme and inhibitors at 37°C. d. Initiate the reaction by adding the MAO-B substrate. e. Incubate for a specified time (e.g., 60 minutes) at 37°C. f. Stop the reaction and measure the luminescence or fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase, which can be monitored spectrophotometrically at 475 nm.
Protocol:
-
Reagents: Mushroom tyrosinase, L-DOPA, test compounds (acetophenone derivatives and kojic acid), and phosphate buffer (pH 6.8).
-
Procedure: a. In a 96-well plate, mix the tyrosinase enzyme solution with various concentrations of the test compounds or kojic acid. b. Pre-incubate at room temperature for 10 minutes. c. Initiate the reaction by adding L-DOPA solution. d. Measure the absorbance at 475 nm at regular intervals.
-
Data Analysis: The rate of dopachrome formation is determined from the linear portion of the absorbance versus time plot. The percent inhibition is calculated, and the IC50 value is determined.
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition Assay
Principle: The activity of InhA is monitored by measuring the decrease in NADH absorbance at 340 nm as it is consumed during the reduction of a substrate.
Protocol:
-
Reagents: Purified InhA enzyme, NADH, a suitable substrate (e.g., 2-trans-dodecenoyl-CoA), test compounds (acetophenone derivatives and isoniazid), and assay buffer.
-
Procedure: a. To a cuvette or 96-well plate, add the assay buffer, NADH, and the test compound or isoniazid. b. Add the InhA enzyme and pre-incubate. c. Initiate the reaction by adding the substrate. d. Monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: The initial reaction velocity is calculated from the linear phase of the reaction. The percentage of inhibition is determined, and the IC50 value is calculated from a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.
Protocol:
-
Reagents: AChE enzyme, acetylthiocholine iodide (ATCI), DTNB, test compounds (acetophenone derivatives and donepezil), and phosphate buffer (pH 8.0).
-
Procedure: a. In a 96-well plate, add DTNB solution, followed by the test compound or donepezil at various concentrations. b. Add the AChE enzyme solution and pre-incubate. c. Initiate the reaction by adding the substrate, ATCI. d. Measure the absorbance at 412 nm at regular time intervals.
-
Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value.
α-Glucosidase Inhibition Assay
Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is monitored spectrophotometrically at 405 nm.
Protocol:
-
Reagents: α-Glucosidase from Saccharomyces cerevisiae, pNPG, test compounds (acetophenone derivatives and acarbose), and phosphate buffer (pH 6.8).
-
Procedure: a. In a 96-well plate, mix the α-glucosidase enzyme with various concentrations of the test compounds or acarbose. b. Pre-incubate at 37°C for 10 minutes. c. Initiate the reaction by adding the pNPG substrate. d. Incubate at 37°C for a specified time (e.g., 20 minutes). e. Stop the reaction by adding sodium carbonate. f. Measure the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated based on the absorbance readings, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Understanding the biological context in which these enzymes operate is crucial for appreciating the therapeutic potential of their inhibitors. The following diagrams illustrate the key signaling pathways.
Monoamine Oxidase B in Dopamine Metabolism
Caption: MAO-B's role in dopamine breakdown and neurodegeneration.
Tyrosinase in Melanin Synthesis
Caption: The central role of tyrosinase in melanin production.
InhA in Mycolic Acid Biosynthesis
Caption: InhA's critical function in mycobacterial cell wall synthesis.
Acetylcholinesterase in Cholinergic Synapse
Caption: The role of AChE in terminating neurotransmission.
α-Glucosidase in Carbohydrate Digestion
Caption: α-Glucosidase's function in breaking down carbohydrates.
Conclusion
This comparative guide demonstrates the significant potential of novel acetophenone-based compounds as selective and potent enzyme inhibitors. The presented data highlights their favorable inhibitory profiles against a range of therapeutically relevant enzymes, in many cases surpassing the potency of established drugs. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these acetophenone derivatives is warranted to fully elucidate their therapeutic promise.
Safety Operating Guide
Proper Disposal of Acetophenone, 4'-(4-methyl-1-piperazinyl)-: A Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling Acetophenone, 4'-(4-methyl-1-piperazinyl)- must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, grounded in established laboratory safety practices and chemical handling regulations.
I. Personal Protective Equipment (PPE) and Handling
Before handling Acetophenone, 4'-(4-methyl-1-piperazinyl)-, all personnel must be equipped with the appropriate personal protective equipment.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn at all times. Gloves should be inspected before use and disposed of properly after handling the compound.[1][2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[1]
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact and contamination of personal clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3][4] If a fume hood is not available, a NIOSH-approved respirator may be necessary.
Safe Handling Practices:
-
Avoid all personal contact with the compound, including inhalation.[3][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][6]
-
Wash hands thoroughly with soap and water after handling.[3][6]
II. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For Minor Spills:
-
Clean up spills immediately, wearing appropriate PPE.[3]
-
Use an inert absorbent material, such as sand or earth, to contain the spill.
-
Place the absorbed material into a suitable, labeled container for waste disposal.[3][6]
-
Ventilate the area and wash the spill site after material pickup is complete.[7]
For Major Spills:
-
Evacuate all non-essential personnel from the area and move upwind.[3]
-
Alert emergency responders and inform them of the location and nature of the hazard.[3]
-
Wear full-body protective clothing and a self-contained breathing apparatus.[3]
-
Prevent the spillage from entering drains or water courses.[3]
III. Disposal Procedures
Proper disposal of Acetophenone, 4'-(4-methyl-1-piperazinyl)- is critical to protect the environment and comply with regulations.
Waste Collection and Storage:
-
Collect waste material in its original container or a suitable, clearly labeled, and sealed container.
-
Do not mix with other waste materials.[2]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]
Disposal Method:
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[3]
-
It is recommended to entrust the disposal to a licensed waste disposal company.[4]
-
One approved method for similar chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not release the chemical into the environment or allow it to enter drains.[2][6]
IV. Quantitative Data Summary
The following table summarizes key quantitative data for related compounds, which can serve as a reference for assessing the potential hazards of Acetophenone, 4'-(4-methyl-1-piperazinyl)-.
| Parameter | Value (Acetophenone) | Value (Piperazine) |
| LD50 Oral (Rat) | 815 mg/kg | 1900 mg/kg |
| Flash Point | 77 °C (170.6 °F)[8] | 107 °C (225 °F) |
| Boiling Point | 202 °C (395.6 °F)[8] | 146 °C (295 °F) |
| Melting Point | 19.6 °C (67.3 °F)[8] | 106 °C (223 °F) |
V. Experimental Protocols and Methodologies
Detailed experimental protocols involving Acetophenone, 4'-(4-methyl-1-piperazinyl)- should be designed with safety as the foremost priority. All procedures should be conducted in a controlled laboratory environment with access to emergency equipment, including a safety shower and eye wash station.
General Experimental Workflow:
Caption: A generalized workflow for experiments involving hazardous chemicals.
Signaling Pathway Considerations:
While the specific signaling pathways affected by Acetophenone, 4'-(4-methyl-1-piperazinyl)- are not detailed in the provided search results, researchers should consider its structural similarity to other pharmacologically active compounds. Piperazine derivatives, for instance, are known to interact with various receptors in the central nervous system.
Caption: A simplified diagram of a potential signaling pathway.
By adhering to these guidelines, laboratory professionals can minimize risks, ensure a safe working environment, and maintain compliance with all relevant regulations when handling and disposing of Acetophenone, 4'-(4-methyl-1-piperazinyl)-.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. southwest.tn.edu [southwest.tn.edu]
Personal protective equipment for handling Acetophenone, 4'-(4-methyl-1-piperazinyl)-
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Acetophenone, 4'-(4-methyl-1-piperazinyl)-. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Engineering Controls
While comprehensive toxicological data for Acetophenone, 4'-(4-methyl-1-piperazinyl)- is not widely available, data from structurally similar compounds, such as 4-Piperazinoacetophenone, indicate that it should be treated as a corrosive substance capable of causing severe skin burns and eye damage.[1][2] It is essential to handle this compound with appropriate engineering controls to minimize exposure.
-
Ventilation: All handling procedures must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent contact and ensure personal safety. The following table summarizes the required equipment.
| Protection Area | Equipment | Specification and Rationale |
| Eye/Face Protection | Safety Goggles & Face Shield | Use chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be worn over goggles to provide full-face protection from splashes, especially given the corrosive nature of similar compounds.[1] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are a suggested starting point.[3] However, it is crucial to inspect gloves before use and consult the manufacturer's data for breakthrough time and chemical compatibility. Remove gloves carefully to avoid skin contamination.[1] |
| Lab Coat / Protective Clothing | Wear a chemical-resistant lab coat and appropriate protective clothing to prevent skin exposure.[1][4] Ensure clothing is removed and decontaminated before reuse if exposed.[5] | |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | In cases of insufficient ventilation or when dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is mandatory for safe laboratory practice.
A. Handling Procedures
-
Preparation: Before handling, ensure all required PPE is worn correctly and work is performed within a certified chemical fume hood.[2][3]
-
Handling: Avoid all personal contact, including inhalation of dust.[6] Do not get the substance in eyes, on skin, or on clothing.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[4]
B. Storage Plan
-
Conditions: Store in a tightly sealed, airtight container in a dry, cool, and well-ventilated area.[1][3]
-
Inert Atmosphere: For long-term stability and to prevent degradation, store under an inert gas like Nitrogen or Argon.[1][3]
-
Location: Keep in a designated corrosives storage area, away from incompatible materials such as strong oxidizing agents.[2][7]
C. Spill Management
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Protect: Don all required personal protective equipment, including respiratory protection.
-
Contain: Avoid generating dust.[2] Sweep up the solid material or absorb with an inert material like vermiculite or dry sand.[3][8]
-
Collect: Place the contained material into a suitable, labeled, and closed container for disposal.[7][9]
-
Ventilate: Ensure the area is well-ventilated after cleanup.
D. Waste Disposal
-
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, at an approved waste disposal plant.[2][5] All disposal methods must be in accordance with local, state, and federal regulations.
First Aid Measures
In case of exposure, follow these immediate first aid steps:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
-
Inhalation: Remove the individual from exposure and move to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][7]
Workflow for Safe Chemical Handling
The following diagram illustrates the procedural workflow for the safe handling of Acetophenone, 4'-(4-methyl-1-piperazinyl)-.
Caption: Logical workflow for handling Acetophenone, 4'-(4-methyl-1-piperazinyl)-.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Acetophenone, 4'-(4-methyl-1-piperazinyl)- | 26586-55-0 | Benchchem [benchchem.com]
- 4. synerzine.com [synerzine.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
